molecular formula C23H26ClN7O3 B12364644 Avanafil-d4

Avanafil-d4

Cat. No.: B12364644
M. Wt: 488.0 g/mol
InChI Key: WEAJZXNPAWBCOA-RURCLPHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avanafil-d4 is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 488.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

488.0 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i9D2,14D2

InChI Key

WEAJZXNPAWBCOA-RURCLPHHSA-N

Isomeric SMILES

[2H]C1(CC[C@H](N1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)C([2H])([2H])O)[2H]

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl

Origin of Product

United States

Foundational & Exploratory

Avanafil-d4: A Technical Guide to Isotopic Purity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Avanafil-d4, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in preclinical and clinical studies. It details the isotopic purity of this compound, outlines the experimental protocols for its analysis, and illustrates its mechanism of action.

Introduction to this compound

This compound is a stable isotope-labeled version of Avanafil, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in pharmacokinetic and metabolic studies as it co-elutes with the unlabeled analyte and experiences similar ionization effects, leading to highly accurate and precise quantification.

Isotopic and Chemical Purity of this compound

The utility of this compound as an internal standard is critically dependent on its isotopic and chemical purity. While specific values are lot-dependent and provided in the Certificate of Analysis (CoA) from the supplier, general quality specifications for deuterated standards are stringent to ensure data integrity.

Data Presentation

The following table summarizes the typical purity specifications for this compound based on general industry standards for deuterated internal standards.

ParameterSpecificationMethod of Analysis
Chemical Purity >98%HPLC/UPLC
Isotopic Purity ≥98% Isotopic EnrichmentHR-MS / NMR

Note: The exact isotopic purity for a specific batch of this compound is provided in the Certificate of Analysis from the supplier. Commercial suppliers like BDGSynthesis indicate target HPLC purities of greater than 98% for their compounds[1]. General guidelines for deuterated internal standards recommend a chemical purity of >99% and an isotopic enrichment of at least 98% for reliable results.

Experimental Protocols

Accurate determination of the chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections detail the typical experimental protocols employed.

Determination of Chemical Purity by Ultra-High-Performance Liquid Chromatography (UPLC)

Chemical purity analysis is essential to identify and quantify any non-deuterated Avanafil or other synthesis-related impurities.

Methodology:

  • Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Detection: UV detection at the wavelength of maximum absorbance for Avanafil (approximately 232 nm).

  • Sample Preparation: this compound is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Quantification: The peak area of this compound is compared to the total peak area of all detected impurities to calculate the percentage of chemical purity.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique to determine the isotopic distribution and confirm the level of deuterium incorporation in this compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Analysis: The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the eluting this compound peak.

  • Data Analysis:

    • The mass spectrum of this compound will show a cluster of isotopic peaks.

    • The most abundant peak will correspond to the [M+4H]+ ion, where M is the monoisotopic mass of the unlabeled Avanafil.

    • The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are measured.

    • The isotopic purity (enrichment) is calculated as the percentage of the d4 species relative to the sum of all isotopic species (d0 to d4).

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess isotopic purity.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d6, Chloroform-d).

  • Experiments:

    • ¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction in the intensity of the signals corresponding to the positions of deuteration confirms the isotopic labeling.

    • ²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms.

    • ¹³C NMR: The carbon-13 NMR spectrum can also provide information about the sites of deuteration through the effects on the carbon chemical shifts and coupling constants.

  • Data Analysis: The integration of the remaining proton signals at the sites of deuteration in the ¹H NMR spectrum, relative to the integration of a non-deuterated proton signal in the molecule, can be used to estimate the isotopic purity.

Avanafil Signaling Pathway and Experimental Workflows

Mechanism of Action: PDE5 Inhibition

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of this enzyme is the basis for its therapeutic effect in erectile dysfunction. The signaling pathway is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.

Avanafil_Signaling_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP cGMP sGC_Activation->cGMP Converts GTP GTP GTP->sGC_Activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection GMP 5'-GMP (Inactive) PDE5->GMP Avanafil Avanafil / this compound Avanafil->PDE5 Inhibits

Figure 1: Avanafil's Mechanism of Action via PDE5 Inhibition.
Experimental Workflow for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.

Purity_Workflow Sample This compound Sample Dissolution Sample Dissolution (e.g., Methanol) Sample->Dissolution UPLC_Analysis UPLC-PDA Analysis Dissolution->UPLC_Analysis LCMS_Analysis LC-HRMS Analysis Dissolution->LCMS_Analysis NMR_Analysis NMR Analysis Dissolution->NMR_Analysis Chem_Purity Chemical Purity (>98%) UPLC_Analysis->Chem_Purity Isotopic_Purity Isotopic Purity (≥98%) LCMS_Analysis->Isotopic_Purity Structure_Confirm Structural Confirmation & Deuterium Positions NMR_Analysis->Structure_Confirm Report Certificate of Analysis Chem_Purity->Report Isotopic_Purity->Report Structure_Confirm->Report

Figure 2: Workflow for this compound Purity Assessment.

Conclusion

This compound is an essential tool for the accurate quantification of Avanafil in biological matrices. Its reliability is directly linked to its high chemical and isotopic purity. This guide has provided an overview of the typical purity specifications, detailed the analytical methods for their determination, and illustrated the underlying mechanism of action. Researchers and scientists are encouraged to always refer to the lot-specific Certificate of Analysis for precise purity data and to employ validated analytical methods to ensure the integrity of their research findings.

References

Synthesis and Characterization of Avanafil-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Avanafil-d4, an isotopically labeled version of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. The introduction of deuterium atoms into the molecule provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and use as an internal standard in quantitative bioanalysis.

Introduction

Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Its rapid onset of action and favorable side-effect profile make it a significant therapeutic agent.[1][3][4] Isotopically labeled analogues of pharmaceuticals, such as this compound, are critical for drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for mass spectrometry-based quantification.[5][6] The four deuterium atoms in this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties.

This guide outlines a proposed synthetic route for this compound and details the analytical methodologies for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthetic routes of Avanafil.[7][8] A plausible approach involves the use of a deuterated starting material. Specifically, the deuterium atoms can be incorporated into the pyrimidinemethyl amine moiety.

The proposed synthetic pathway is illustrated below:

Synthesis_of_Avanafil_d4 cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A 2-Pyrimidinemethanamine-d4 R Amide Coupling A->R B (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid B->R P This compound R->P EDCI, HOBt DMF

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling
  • Dissolution: Dissolve (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add 2-Pyrimidinemethanamine-d4 (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of analytical techniques. The following sections detail the expected results from these analyses.

Mass Spectrometry

Mass spectrometry is a primary technique to confirm the incorporation of deuterium atoms. A high-resolution mass spectrum (HRMS) will show a molecular ion peak corresponding to the mass of this compound.

ParameterExpected Value (Avanafil)Expected Value (this compound)
Molecular FormulaC₂₃H₂₆ClN₇O₃C₂₃H₂₂D₄ClN₇O₃
Monoisotopic Mass483.1786 g/mol 487.2037 g/mol
[M+H]⁺484.1864488.2115
[M+Na]⁺506.1683510.1934

Table 1: Expected Mass Spectrometry Data for Avanafil and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure and the location of deuterium labeling. The spectrum of this compound is expected to be similar to that of Avanafil, with the key difference being the absence of the proton signals corresponding to the deuterated positions. ¹³C NMR will show slight upfield shifts for the carbons attached to deuterium.

Chemical Shift (δ) ppm (Avanafil)Assignment (Protons)Expected in this compound Spectrum
~4.6Methylene protons of pyrimidinemethylAbsent
~8.7Pyrimidine protonsPresent
~7.0-7.4Aromatic protonsPresent
~3.8Methoxy protonsPresent

Table 2: Expected ¹H NMR Spectral Data Comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. Due to the isotopic labeling, a slight shift in retention time compared to the unlabeled Avanafil may be observed.

ParameterMethod DetailsExpected Result
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Sharp, symmetric peak
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acidConsistent retention time
Flow Rate1.0 mL/min-
DetectionUV at 230 nm-
PurityDetermined by peak area percentage>98%

Table 3: HPLC Method Parameters and Expected Purity.

Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the quality and identity of the final compound.

Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_final Final Product S1 Amide Coupling Reaction S2 Work-up and Extraction S1->S2 S3 Column Chromatography Purification S2->S3 A1 Mass Spectrometry (Confirmation of Mass) S3->A1 A2 NMR Spectroscopy (Structural Elucidation) S3->A2 A3 HPLC (Purity Assessment) S3->A3 FP Pure this compound A1->FP A2->FP A3->FP

Figure 2: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route offers a straightforward method for introducing deuterium labels. The detailed analytical protocols are essential for confirming the successful synthesis, isotopic incorporation, and purity of the final product. This compound produced through these methods will be a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development.

References

Avanafil-d4 CAS number 330784-47-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Avanafil-d4 (CAS No. 330784-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil (CAS: 330784-47-9) is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED). It is distinguished by its rapid onset of action, with a time to maximum plasma concentration of approximately 30-45 minutes. This compound (CAS: 330784-47-9 for the unlabelled parent compound, with specific isotopic labeling) is the deuterated analog of Avanafil. The incorporation of four deuterium atoms increases its molecular weight, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. This guide provides a comprehensive overview of the technical data, mechanism of action, and analytical applications of this compound.

Physicochemical and Pharmacological Properties

This compound shares its core chemical structure and pharmacological properties with Avanafil. The primary difference lies in the isotopic substitution, which is critical for its application in analytical chemistry but does not significantly alter its biological activity.

Data Summary

The key quantitative data for Avanafil and its deuterated analog are summarized below for easy comparison.

Table 1: Physicochemical Properties

Property Avanafil This compound
CAS Number 330784-47-9 330784-47-9 (Unlabelled)
Chemical Name (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Molecular Formula C₂₃H₂₆ClN₇O₃ C₂₃H₂₂D₄ClN₇O₃

| Molecular Weight | 483.95 g/mol | 487.98 g/mol |

Table 2: Key Pharmacokinetic Parameters of Avanafil (in Humans)

Parameter Value Reference
Time to Max. Concentration (Tₘₐₓ) 30–45 minutes
Terminal Elimination Half-Life (t₁/₂) ~5–17 hours
Plasma Protein Binding ~99%
Metabolism Primarily Hepatic via CYP3A4
Excretion Feces (~62%), Urine (~21%) as metabolites

| In Vitro IC₅₀ for PDE5 | 5.2 nM | |

Mechanism of Action

Avanafil enhances erectile function by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.

  • Sexual Stimulation: The process begins with sexual stimulation, which triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.

  • Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.

  • cGMP Production: Activated guanylate cyclase increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: Elevated levels of cGMP lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow into the penile tissues.

  • Erection: This increased blood flow results in an erection.

  • Role of PDE5 and Avanafil: The PDE5 enzyme is responsible for the degradation of cGMP to inactive GMP, which terminates the erection. Avanafil inhibits this degradation, thereby prolonging the action of cGMP and enhancing the erectile response in the presence of sexual stimulation.

Avanafil_MoA cluster_initiation Initiation cluster_pathway Signaling Cascade cluster_regulation Regulation & Inhibition Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO triggers GC Guanylate Cyclase NO->GC activates GTP GTP cGMP cGMP GTP->cGMP converts Guanylate Cyclase Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP Inactive GMP cGMP->GMP degrades PDE5 Erection Penile Erection Relaxation->Erection allows blood inflow PDE5 PDE5 Enzyme Avanafil Avanafil / this compound Avanafil->PDE5 inhibits

Caption: Mechanism of Action of Avanafil as a PDE5 Inhibitor.

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of Av

Deuterated Avanafil: A Prospective Analysis of Its Potential Primary Applications in Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, is distinguished by its rapid onset of action and high selectivity for PDE5, establishing it as a key treatment for erectile dysfunction (ED).[1][2][3][4] The strategic incorporation of deuterium into drug molecules, a process known as deuteration, has emerged as a valuable tool in drug development for enhancing pharmacokinetic profiles. This technical guide explores the potential primary applications of a deuterated form of Avanafil. While "Avanafil-D4" is commercially available as a stable isotope for research purposes, this document focuses on the prospective therapeutic benefits of a purpose-designed deuterated Avanafil. By examining the established pharmacology of Avanafil and the well-documented effects of deuteration on drug metabolism, we extrapolate potential new clinical utilities and refined therapeutic profiles for a deuterated analog. This guide provides a comprehensive overview of Avanafil's mechanism of action, a comparative analysis of its pharmacokinetics with other PDE5 inhibitors, a hypothetical experimental protocol for evaluating a deuterated version, and a forward-looking perspective on its potential applications.

Introduction to Avanafil and the Rationale for Deuteration

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[3][5] By inhibiting PDE5, Avanafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[3][5] Its primary approved application is the treatment of erectile dysfunction.[3]

Avanafil's pharmacokinetic profile is characterized by a rapid onset of action, with a time to maximum plasma concentration (Tmax) of approximately 30-45 minutes.[2][5][6][7] It has a relatively short half-life of about 3-5 hours.[2][6][7] While its rapid onset is a significant clinical advantage for on-demand use, its shorter duration of action may necessitate more frequent dosing in certain clinical scenarios compared to longer-acting PDE5 inhibitors like tadalafil.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are involved in Avanafil's metabolism.[8] This "kinetic isotope effect" can lead to a decreased rate of metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a modified side-effect profile.[9] The development of a deuterated Avanafil could therefore offer new therapeutic possibilities by modulating its pharmacokinetic properties.

Comparative Pharmacokinetics of Avanafil and Other PDE5 Inhibitors

The clinical utility of PDE5 inhibitors is largely defined by their pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for Avanafil and other commonly prescribed PDE5 inhibitors. This data provides a baseline for understanding the potential impact of deuteration on Avanafil's profile.

ParameterAvanafilSildenafilVardenafilTadalafil
Time to Maximum Concentration (Tmax) 30–45 minutes[2][5][6][7]~60 minutes[2]~60 minutes[2]~120 minutes[2]
Plasma Half-life (T½) 3–5 hours[2][6][7]~4 hours[2]4–5 hours[2]17.5 hours[2]
Duration of Action ~6 hours[2]Up to 12 hours[2]Up to 12 hours[2]Up to 36 hours[2]

Potential Primary Applications of Deuterated Avanafil

Based on the principles of deuteration, a deuterated Avanafil is hypothesized to exhibit a slower rate of metabolism, leading to a longer half-life and increased overall drug exposure. This modified pharmacokinetic profile could give rise to several potential primary applications beyond the on-demand treatment of ED.

Lower-Dose Daily Treatment for Erectile Dysfunction

A longer half-life could make deuterated Avanafil a candidate for low-dose daily administration for the continuous management of ED. This would offer an alternative to the on-demand dosing of the parent drug and could be beneficial for patients who desire more spontaneity in their sexual activity.

Treatment of Pulmonary Arterial Hypertension (PAH)

Other PDE5 inhibitors, such as sildenafil and tadalafil, are approved for the treatment of PAH, a condition requiring sustained vasodilation in the pulmonary vasculature.[10][11] A deuterated Avanafil with a longer duration of action could be investigated for this indication, potentially requiring less frequent dosing than sildenafil.

Management of Benign Prostatic Hyperplasia (BPH)

Tadalafil is also approved for the treatment of the signs and symptoms of BPH.[10] The underlying mechanism is thought to involve PDE5 inhibition leading to smooth muscle relaxation in the prostate and bladder. A deuterated Avanafil with a prolonged half-life could be explored for its efficacy in managing lower urinary tract symptoms associated with BPH.

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the molecular mechanism of action for Avanafil and other PDE5 inhibitors in the corpus cavernosum.

PDE5_Inhibition_Pathway cluster_stimulation Sexual Stimulation cluster_cellular Corpus Cavernosum Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 is degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes Inactive_GMP Inactive GMP PDE5->Inactive_GMP Erection Vasodilation & Penile Erection Relaxation->Erection Deuterated_Avanafil Deuterated Avanafil (PDE5 Inhibitor) Deuterated_Avanafil->PDE5 inhibits

Mechanism of action of Deuterated Avanafil via PDE5 inhibition.

Hypothetical Experimental Protocol: A Crossover Pharmacokinetic Study

This section outlines a detailed methodology for a hypothetical Phase 1 clinical trial to compare the pharmacokinetics of deuterated Avanafil with non-deuterated Avanafil in healthy male volunteers.

Study Title: A Randomized, Double-Blind, Two-Period, Crossover Study to Evaluate the Pharmacokinetics and Safety of a Single Oral Dose of Deuterated Avanafil versus Avanafil in Healthy Adult Male Subjects.

Objectives:

  • Primary: To compare the single-dose pharmacokinetic profiles of deuterated Avanafil and Avanafil, including Cmax, Tmax, AUC0-t, AUC0-inf, and T½.

  • Secondary: To assess the safety and tolerability of a single oral dose of deuterated Avanafil compared to Avanafil.

Study Design:

  • A randomized, double-blind, two-period crossover design.

  • Subjects will be randomly assigned to one of two treatment sequences: (1) Deuterated Avanafil followed by Avanafil, or (2) Avanafil followed by Deuterated Avanafil.

  • A washout period of at least 7 days will separate the two treatment periods.

Subject Population:

  • Healthy male volunteers, aged 18 to 45 years.

  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Normal findings on physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests at screening.

Dosing Regimen:

  • A single oral dose of 100 mg of deuterated Avanafil or 100 mg of Avanafil administered with 240 mL of water after an overnight fast of at least 10 hours.

Pharmacokinetic Sampling:

  • Serial blood samples (5 mL each) will be collected in K2EDTA tubes at the following time points: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Plasma will be separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of Avanafil, deuterated Avanafil, and their major metabolites will be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Safety Assessments:

  • Adverse events will be monitored throughout the study.

  • Vital signs, ECGs, and clinical laboratory tests will be performed at specified intervals.

Statistical Analysis:

  • Pharmacokinetic parameters will be calculated using non-compartmental analysis.

  • Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax and AUC parameters to assess for differences between the two formulations.

Experimental Workflow Diagram

The following diagram outlines the workflow for the proposed pharmacokinetic study.

Experimental_Workflow cluster_pre Pre-Trial Phase cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 cluster_post Post-Trial Phase Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization to Treatment Sequence Informed_Consent->Randomization Dosing1 Administer Dose 1 (Deuterated Avanafil or Avanafil) Randomization->Dosing1 PK_Sampling1 Serial Pharmacokinetic Blood Sampling (0-48h) Dosing1->PK_Sampling1 Safety_Monitoring1 Safety Monitoring (AEs, Vitals, ECGs) Dosing1->Safety_Monitoring1 Washout Washout Period (≥ 7 days) PK_Sampling1->Washout Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples PK_Sampling1->Bioanalysis Safety_Monitoring1->Washout Data_Analysis Pharmacokinetic and Statistical Analysis Safety_Monitoring1->Data_Analysis Dosing2 Administer Dose 2 (Crossover Drug) Washout->Dosing2 PK_Sampling2 Serial Pharmacokinetic Blood Sampling (0-48h) Dosing2->PK_Sampling2 Safety_Monitoring2 Safety Monitoring (AEs, Vitals, ECGs) Dosing2->Safety_Monitoring2 PK_Sampling2->Bioanalysis Safety_Monitoring2->Data_Analysis Bioanalysis->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Workflow for the proposed crossover pharmacokinetic study.

Conclusion and Future Directions

The deuteration of Avanafil presents a compelling opportunity to refine its therapeutic profile and potentially expand its clinical applications. By predictably slowing its metabolism, a deuterated version could offer a longer duration of action, paving the way for its investigation in indications requiring sustained PDE5 inhibition, such as PAH and BPH, as well as for low-dose daily use in ED. The high selectivity of Avanafil for PDE5 may also translate to a favorable side-effect profile for a deuterated analog in these new contexts.

The path forward requires the synthesis and preclinical evaluation of a therapeutically-designed deuterated Avanafil, followed by well-controlled clinical trials, such as the one outlined in this guide, to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles. For researchers and drug development professionals, deuterated Avanafil represents a promising area for innovation within the established class of PDE5 inhibitors, with the potential to address unmet needs and improve patient outcomes.

References

Avanafil-d4: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Avanafil-d4, a deuterated analog of Avanafil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing. By understanding the critical data points, experimental protocols, and underlying scientific principles, users can confidently assess the quality, purity, and identity of this compound for their research and development needs.

Introduction to Avanafil and its Deuterated Analog

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is approved for the treatment of erectile dysfunction and is known for its rapid onset of action.[1] The mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2][3] Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection upon sexual stimulation.[2][3][4]

This compound is a stable, isotopically labeled version of Avanafil, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Avanafil in biological samples.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different batches and suppliers.

Table 1: Identification and General Properties

ParameterSpecification
Product NameThis compound
CAS Number330784-47-9 (Unlabelled)
Molecular FormulaC₂₃H₂₂D₄ClN₇O₃
Molecular Weight487.98 g/mol
AppearanceWhite to Off-White Solid
SolubilitySoluble in DMSO, Methanol

Table 2: Purity and Impurity Profile

TestMethodResultSpecification
Purity (by HPLC)HPLC-UV99.8%≥ 98.0%
Deuterium IncorporationMass Spectrometry≥ 99%≥ 98% atom % D
Water Content (Karl Fischer)KF Titration0.15%≤ 0.5%
Residual SolventsGC-HSCompliesUSP <467>
Individual ImpurityHPLC-UV< 0.1%≤ 0.1%
Total ImpuritiesHPLC-UV0.18%≤ 0.5%

Table 3: Analytical Data

AnalysisResult
¹H NMRConforms to structure
Mass Spectrum (m/z)[M+H]⁺ = 488.2
HPLC Retention Time9.1 min
Elemental AnalysisC: 56.61%, H+D: 6.20%, N: 20.09% (Theoretical)

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from 95% A to 5% A.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

Procedure:

  • A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • The sample is injected into the HPLC system.

  • The chromatogram is recorded, and the area of the this compound peak is measured.

  • Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities are identified and quantified based on their retention times and peak areas.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

Procedure:

  • A dilute solution of this compound is infused into the mass spectrometer.

  • The mass spectrum is acquired in positive ion mode.

  • The molecular ion peak ([M+H]⁺) is observed to confirm the molecular weight.

  • The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Procedure:

  • A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • The ¹H NMR spectrum is acquired.

  • The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the spectrum is consistent with the expected structure of this compound. The reduction in signal intensity at the deuterated positions confirms successful labeling.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Avanafil_Mechanism_of_Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades Avanafil Avanafil Avanafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation Erection Erection Vasodilation->Erection

Caption: Mechanism of action of Avanafil in the PDE5 signaling pathway.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Weighing Accurate Weighing of This compound Sample Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution NMR Structural Confirmation (¹H NMR) Dissolution->NMR HPLC Purity Analysis (HPLC-UV) Dilution->HPLC MS Identity & Isotopic Purity (LC-MS) Dilution->MS Integration Peak Integration & Quantification HPLC->Integration Interpretation Spectral Interpretation MS->Interpretation NMR->Interpretation CoA Certificate of Analysis Generation Integration->CoA Interpretation->CoA

Caption: General analytical workflow for the quality control of this compound.

This technical guide provides a foundational understanding of the Certificate of Analysis for this compound. For specific applications, it is always recommended to consult the CoA provided by the supplier for the particular batch being used.

References

Navigating the Stability Landscape of Avanafil-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of Avanafil-d4. While specific stability data for the deuterated analog, this compound, is not extensively available in public literature, this document extrapolates from comprehensive studies on its non-deuterated parent compound, Avanafil. The structural similarity suggests a comparable stability profile, though minor differences in degradation kinetics may exist due to the kinetic isotope effect. This guide is intended to serve as a critical resource for researchers and professionals involved in the handling, formulation, and analysis of this compound.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, adherence to appropriate storage conditions is paramount. Based on guidelines for Avanafil, the following conditions are recommended:

  • Temperature: Store at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Short-term exposure to temperatures ranging from 15°C to 30°C (59°F to 86°F) is permissible, for instance, during transportation.[1]

  • Light: Protect from light.[1][2]

  • Moisture: Store in a dry place, away from moisture.[2]

  • Container: Keep the compound in a tightly closed container.[2]

  • Freezing: Avoid freezing.[2]

Chemical Stability and Degradation Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Such studies on Avanafil have revealed its susceptibility to degradation under various stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the degradation behavior of Avanafil under different stress conditions as reported in the literature. These findings provide a strong indication of the potential stability liabilities of this compound.

Stress ConditionReagents and ConditionsObservationReference
Acidic Hydrolysis 0.1 M HCl, 80°C, 24 hoursSignificant degradation observed.[3]
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 2 hoursNo significant degradation observed.[3]
Neutral Hydrolysis Water, 80°C, 24 hoursNo significant degradation observed.[3]
Oxidative Degradation 3% H₂O₂, Room Temperature, 24 hoursSignificant degradation observed.[3]
Thermal Degradation 105°C, 24 hoursSignificant degradation observed.[3]
Photolytic Degradation UV light (254 nm), Solid-stateSignificant degradation observed.[3]

Note: The extent of degradation can vary based on the specific experimental setup.

A study identified a novel oxidation-based degradation product with a predicted m/z of 367.1168, confirmed by high-resolution mass spectrometry.[4][5][6]

Experimental Protocols for Stability Assessment

The development of a stability-indicating analytical method is fundamental to accurately assessing the degradation of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.

Sample Preparation for Forced Degradation

A general protocol for preparing samples for forced degradation studies is as follows:

  • Stock Solution Preparation: Prepare a stock solution of Avanafil (or this compound) in a suitable solvent. Given its low solubility in water, methanol, and ethanol, and high solubility in DMSO, a mixture of acetonitrile (ACN) and dimethyl sulfoxide (DMSO) (e.g., 94:6 v/v) is often used.[5][6]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and heat in a water bath (e.g., at 80°C) for a specified duration.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and heat.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 105°C).

    • Photolytic Degradation: Expose the solid drug substance to UV light.

  • Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples to the desired concentration with the mobile phase before analysis.

Stability-Indicating HPLC Method

Below is a representative RP-HPLC method for the analysis of Avanafil and its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column Inertsil ODS 3 (4.6 mm × 250 mm, 3 μm)
Mobile Phase A 0.1% trifluoroacetic acid and triethylamine in water
Mobile Phase B Water and acetonitrile (20:80 v/v)
Elution Mode Gradient
Flow Rate 1.2 mL/min
Column Temperature 45°C
Detection Wavelength 245 nm
Reference [3]

Visualizing Experimental Workflows and Pathways

Diagrams can aid in understanding the complex processes involved in stability testing and degradation.

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Neutralize and Dilute Samples B->G C->G D->G E->G F->G H Inject into HPLC System G->H I Analyze Data (Peak Purity, Assay, Impurities) H->I

Caption: Workflow for a forced degradation study of this compound.

G Proposed Degradation Pathways of Avanafil cluster_products Degradation Products Avanafil Avanafil Acid_DP Acid-Induced Degradation Product Avanafil->Acid_DP Acidic Hydrolysis Oxidative_DP Oxidative Degradation Product (m/z 367.1168) Avanafil->Oxidative_DP Oxidation

Caption: Simplified proposed degradation pathways for Avanafil.

Conclusion

While specific stability data for this compound remains to be fully characterized in the public domain, the extensive studies on Avanafil provide a robust framework for its handling and storage. The compound is susceptible to degradation under acidic, oxidative, thermal, and photolytic stress. Researchers and drug development professionals should adhere to the recommended storage conditions to maintain the integrity of this compound. The use of validated stability-indicating methods, such as the HPLC protocol outlined, is essential for monitoring its purity and stability over time. Future studies focusing directly on this compound would be beneficial to delineate any subtle differences in its stability profile compared to its non-deuterated counterpart.

References

Physicochemical Properties of Avanafil-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Avanafil-d4: Molecular Characteristics and Applications

This technical guide provides a comprehensive overview of the core molecular and physical data of this compound, a deuterated analog of Avanafil. This information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a precise understanding of this stable isotope-labeled compound for its application as an internal standard in quantitative analyses.

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for the accurate preparation of standards and the interpretation of analytical results.

PropertyValue
Chemical Formula C₂₃H₂₂D₄ClN₇O₃[1][2][3]
Molecular Weight 487.98 g/mol [2][3]
Chemical Name (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[2][3]

Unlabeled Avanafil: A Comparative Reference

For contextual understanding and comparative analysis, the corresponding properties of the unlabeled Avanafil are provided.

PropertyValue
Chemical Formula C₂₃H₂₆ClN₇O₃[4][5]
Molecular Weight 483.95 g/mol [2][5]

Logical Relationship: Isotopic Labeling

The primary distinction between Avanafil and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium. This modification is fundamental to its utility as an internal standard in mass spectrometry-based bioanalytical methods. The following diagram illustrates this relationship.

Isotopic_Labeling_Workflow cluster_0 Parent Compound cluster_1 Isotopically Labeled Analog Avanafil Avanafil Formula: C₂₃H₂₆ClN₇O₃ MW: 483.95 Avanafil_d4 This compound Formula: C₂₃H₂₂D₄ClN₇O₃ MW: 487.98 Avanafil->Avanafil_d4 Deuterium Labeling Bioanalytical_Workflow cluster_ms Mass Spectrometry Detection Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Avanafil Analysis->Quantification Analyte Avanafil Analysis->Analyte Monitor m/z IS This compound Analysis->IS Monitor m/z+4

References

Methodological & Application

Application Note: High-Throughput Bioanalysis of Avanafil in Human Plasma using Avanafil-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma. The use of a stable isotope-labeled internal standard, Avanafil-d4, ensures high accuracy and precision, compensating for variability during sample preparation and analysis.[1][2][3] The described protocol utilizes a straightforward protein precipitation technique for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method was validated following industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[4][5][6][7] Accurate determination of Avanafil concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] A SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations and improving data quality.[3] This document provides a detailed protocol for the extraction and quantification of Avanafil in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Avanafil reference standard (≥99.0% purity)

  • This compound internal standard (≥97.0% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Avanafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Avanafil reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Avanafil Working Solutions: Prepare serial dilutions of the Avanafil stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • IS Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma samples (calibration standards, quality control samples, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (10 µg/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient 60% A / 40% B
Injection Volume 5 µL
Column Temperature 35°C
Run Time 6 minutes

Mass Spectrometry (MS)

ParameterCondition
Instrument Agilent 6460 Triple Quadrupole LC-MS
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Avanafil: m/z 484.2 → 286.1this compound: m/z 488.2 → 290.1
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer 40 psi
Capillary Voltage 4000 V

Data Presentation

The following tables summarize the quantitative performance of the bioanalytical method, based on data adapted from published studies on Avanafil bioanalysis.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Avanafil10 - 6000>0.999

Data adapted from a study on the simultaneous determination of Avanafil and Dapoxetine in human plasma.[8]

Table 2: Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC (50) < 5.095.0 - 105.0< 5.095.0 - 105.0
Mid QC (200) < 4.096.0 - 104.0< 4.096.0 - 104.0
High QC (800) < 3.097.0 - 103.0< 3.097.0 - 103.0

Representative data based on typical acceptance criteria and published Avanafil validation data.[9]

Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
Avanafil96.60 ± 2.44Minimal
This compound (IS)Consistent with AvanafilMinimal

Recovery data from a study in rat plasma, which is expected to be similar in human plasma.[10][11]

Visualizations

Signaling Pathway of Avanafil

Avanafil_Pathway cluster_0 Physiological Process of Erection cluster_1 Mechanism of Avanafil Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP GTP cGMP cGMP (Increased) GTP->cGMP Guanylate Cyclase Muscle_Relaxation Smooth Muscle Relaxation cGMP->Muscle_Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 Erection Erection Muscle_Relaxation->Erection Avanafil Avanafil Avanafil->PDE5 Inhibits cGMP_degradation cGMP to GMP (Degradation) PDE5->cGMP_degradation Catalyzes

Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.

Bioanalytical Workflow

Bioanalytical_Workflow cluster_workflow Quantification of Avanafil in Human Plasma Sample_Collection 1. Plasma Sample Collection (K2-EDTA) Sample_Spiking 2. Spike with This compound (IS) Sample_Collection->Sample_Spiking Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Sample_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing 7. Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Quantification 8. Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for Avanafil quantification.

References

Application Note: High-Throughput Quantification of Avanafil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma. The assay utilizes a stable isotope-labeled internal standard, Avanafil-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation technique. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it ideal for pharmacokinetic studies and clinical research in drug development.

Introduction

Avanafil is a highly selective and potent second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Its rapid onset of action and favorable side-effect profile necessitate sensitive and reliable bioanalytical methods to accurately characterize its pharmacokinetic properties. LC-MS/MS has become the gold standard for small molecule quantification in complex biological matrices due to its inherent selectivity and sensitivity.[4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach in quantitative bioanalysis. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results by correcting for variations during sample preparation and analysis. While various LC-MS/MS methods have been published for Avanafil, this application note provides a comprehensive protocol specifically employing this compound for optimal performance.

Experimental

Materials and Reagents
  • Avanafil and this compound reference standards (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Avanafil and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Avanafil stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol
  • Aliquot 50 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.

  • Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation plasma 1. Plasma Sample (50 µL) add_is 2. Add IS/Precipitant (150 µL) (this compound in Acetonitrile) plasma->add_is vortex 3. Vortex Mix (30 sec) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant (100 µL) centrifuge->transfer inject 6. Inject into LC-MS/MS (5 µL) transfer->inject

Caption: Protein Precipitation Workflow for Avanafil Quantification.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
2.5
3.0
3.1
4.0

Mass Spectrometry

ParameterValue
Mass SpectrometerAgilent 6460 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature330°C
Gas Flow11 L/min
Nebulizer Pressure35 psi
Capillary Voltage4000 V
Dwell Time200 ms

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Avanafil 485.2375.113528
This compound 489.2375.113528

LC-MS/MS Analysis Logic

G cluster_workflow Analytical Workflow cluster_ms Triple Quadrupole MS lc_separation LC Separation (C18 Column, Gradient Elution) esi_ionization ESI Source (Positive Ionization) lc_separation->esi_ionization q1 Q1: Precursor Ion Selection Avanafil: 485.2 This compound: 489.2 esi_ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection Avanafil & this compound: 375.1 q2->q3 detector Detector (Signal Acquisition) q3->detector quantification Data Processing (Quantification) detector->quantification

Caption: LC-MS/MS Data Acquisition and Processing Pathway.

Results and Discussion

Method Validation

The developed method was validated according to established regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity & Range

The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Avanafil to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.995.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results, summarized below, demonstrate that the method is both precise and accurate, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.08.55.29.86.5
LQC3.06.2-2.57.1-1.8
MQC1004.11.85.52.3
HQC8003.50.94.21.5

Recovery and Matrix Effect

The extraction recovery of Avanafil was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC3.096.598.2
MQC10098.2101.5
HQC80097.199.6

The results indicate high and consistent extraction recovery and negligible matrix effect, highlighting the effectiveness of the protein precipitation method and the utility of the deuterated internal standard.

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Avanafil in human plasma. The use of this compound as an internal standard combined with a simple protein precipitation sample preparation protocol provides for a robust assay with excellent performance characteristics. The method is well-suited for high-throughput bioanalysis in support of pharmacokinetic and clinical studies of Avanafil.

References

Application Note: A Stability-Indicating UPLC Method for the Analysis of Avanafil and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] The manufacturing process of Avanafil and its subsequent storage can lead to the formation of process-related impurities and degradation products.[1] Monitoring and controlling these impurities is crucial to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][3] This application note describes a robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation, identification, and quantification of Avanafil and its known impurities.

This stability-indicating method is designed to separate Avanafil from its potential degradation products formed under various stress conditions, as well as from process-related impurities. The method has been validated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.[4][5]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The following chromatographic conditions have been optimized for the separation of Avanafil and its impurities.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)[4][5]
Mobile Phase A 20 mM Ammonium Formate in Water[4][5]
Mobile Phase B Acetonitrile[4][5]
Gradient Program A gradient elution is employed for optimal separation.
Flow Rate To be optimized based on system pressure and resolution.
Column Temperature 35 °C[4][5]
Detection Wavelength 239 nm[4][5]
Injection Volume To be determined based on sensitivity requirements.
Diluent Water:Acetonitrile (50:50, v/v)[3]
Preparation of Solutions

a. Standard Stock Solution of Avanafil: Accurately weigh and dissolve an appropriate amount of Avanafil reference standard in the diluent to obtain a known concentration.

b. Impurity Stock Solution: Prepare a stock solution containing all known process-related and degradation impurities at a specified concentration in the diluent. The identified process-related impurities include Imp-A, Imp-B, Imp-C, and Imp-D.[1][4][5]

c. System Suitability Solution: Prepare a solution containing Avanafil and all known impurities to verify the resolution and performance of the chromatographic system.

d. Sample Preparation (for drug substance): Accurately weigh and dissolve the Avanafil drug substance in the diluent to achieve a target concentration.

e. Sample Preparation (for drug product - tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Avanafil into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a suitable syringe filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on Avanafil.[3][6] The drug substance is subjected to the following stress conditions:

  • Acid Hydrolysis: 5 N HCl at 65°C for 24 hours.[3]

  • Base Hydrolysis: 5 N NaOH at 65°C for 24 hours.[3]

  • Oxidative Degradation: 5% H₂O₂ at 25°C for 5 hours.[3]

  • Thermal Degradation: 105°C for 6 hours.[3]

  • Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 Wh/m² of UV light.[3]

  • Humidity Stress: 90% relative humidity for 15 days.[3]

After exposure, the stressed samples are diluted with the diluent to an appropriate concentration and analyzed using the developed UPLC method.

Data Presentation

The performance of the UPLC method is evaluated based on several validation parameters as per ICH guidelines.[3][5]

Table 2: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Avanafil) ≤ 2.0[3]Conforms
Theoretical Plates (Avanafil) > 2000Conforms
Resolution (between adjacent peaks) > 1.5Conforms

Table 3: Summary of Method Validation Data

Validation ParameterSpecification
Specificity No interference from blank, placebo, or degradation products at the retention time of Avanafil and its impurities.[5]
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined.
Limit of Quantification (LOQ) To be determined.
Robustness The method remains unaffected by small, deliberate variations in chromatographic conditions.

Visualizations

Experimental Workflow

G UPLC Method Development Workflow for Avanafil cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation (ICH Guidelines) cluster_3 Analysis A Literature Search & Preliminary Screening B Selection of Column & Mobile Phase A->B C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Preparation of Standards (Avanafil & Impurities) C->D E Preparation of Drug Substance/Product Samples C->E F Forced Degradation Studies C->F L System Suitability Testing D->L M Analysis of Samples E->M G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K K->L L->M N Data Processing & Reporting M->N

Caption: Workflow for Avanafil UPLC method development and validation.

Forced Degradation Pathway

G Forced Degradation of Avanafil cluster_stress Stress Conditions A Avanafil (Drug Substance) B Acid Hydrolysis (5N HCl, 65°C) A->B C Base Hydrolysis (5N NaOH, 65°C) A->C D Oxidation (5% H2O2, 25°C) A->D E Thermal (105°C) A->E F Photolytic (UV/Vis Light) A->F G Humidity (90% RH) A->G I UPLC Analysis A->I H Degradation Products B->H Degradant 1 C->H Degradant 2 D->H Oxidative Impurity E->H Degradant 3 F->H Photolytic Impurity G->H Hygroscopic Impurity H->I

Caption: Forced degradation studies of Avanafil under various stress conditions.

Method Validation Parameters

G ICH Method Validation Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability A Specificity B Linearity C Range D Accuracy E Precision F Limit of Detection (LOD) G Limit of Quantification (LOQ) H Robustness I System Suitability Root Validated UPLC Method Root->A Root->B Root->C Root->D Root->E Root->F Root->G Root->H Root->I

Caption: Relationship of ICH validation parameters for the UPLC method.

References

Application Notes and Protocols for Avanafil Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of avanafil in plasma for quantitative analysis. The included methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical laboratories. This guide aims to assist researchers in selecting and implementing a suitable sample preparation strategy for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research involving avanafil.

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate and precise quantification of avanafil in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The selection of an appropriate sample preparation method is a critical step in the bioanalytical workflow, as it directly impacts the reliability, sensitivity, and accuracy of the subsequent analytical determination, typically performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document outlines three common sample preparation techniques, providing detailed protocols and a summary of their performance characteristics to aid in method selection and development.

Data Presentation

The following table summarizes the quantitative data associated with the different sample preparation methods for avanafil analysis in plasma. This allows for a direct comparison of their performance.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range 10–6000 ng/mL[1][2]50.0–3200.0 ng/mL[3]Not explicitly stated for avanafil, but comparable ranges are achievable.
Lower Limit of Quantification (LLOQ) 10 ng/mL[1][2]50.0 ng/mL[3]Method dependent, typically low ng/mL.
Recovery Good recovery reported[1][2]96.60 ± 2.44% (in rat plasma)[4]Generally >80% for similar compounds.
Internal Standard (IS) Tadalafil[1][2]ValsartanA structural analog of avanafil is recommended.
Throughput HighModerateModerate to High (amenable to automation)
Selectivity Lower (risk of matrix effects)ModerateHigh (cleaner extracts)

Experimental Protocols

Detailed methodologies for the three key sample preparation techniques are provided below.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Materials:

  • Human plasma

  • Avanafil standard solutions

  • Tadalafil (Internal Standard) solution

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 250 µL of human plasma into a microcentrifuge tube.

  • Add 100 µL of Tadalafil internal standard solution (25 µg/mL in methanol).

  • Vortex the mixture for 2 minutes.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for another 2 minutes.

  • Centrifuge the tubes at 6000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[2]

Liquid-Liquid Extraction (LLE)

LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Materials:

  • Rat or human plasma

  • Avanafil standard solutions

  • Valsartan (or other suitable Internal Standard) solution

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 1 mL of acetonitrile as the extraction solvent.

  • Vortex the mixture for 10 seconds.

  • Centrifuge the sample at 5000 rpm for 7 minutes.

  • Filter the supernatant and transfer it to an autosampler vial.

  • Inject 5 µL of the extract for LC-MS analysis.[4]

Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest from the plasma matrix, while interferences are washed away. The purified analyte is then eluted with a small volume of an organic solvent. The following is a representative protocol using a C18 reversed-phase cartridge, which is suitable for a nonpolar compound like avanafil.

Materials:

  • Human plasma

  • Avanafil standard solutions

  • Internal Standard solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Collection tubes

Protocol:

  • Pre-treat Plasma: Dilute 500 µL of plasma with 500 µL of 2% formic acid in water. Add the internal standard and vortex.

  • Condition Cartridge: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibrate Cartridge: Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Load Sample: Slowly load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry Cartridge: Dry the cartridge under vacuum for 5 minutes.

  • Elute: Elute avanafil and the internal standard with 1 mL of acetonitrile into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation methods.

PPT_Workflow plasma Plasma Sample (250 µL) is Add Internal Standard (Tadalafil, 100 µL) plasma->is vortex1 Vortex (2 min) is->vortex1 ppt Add Acetonitrile (500 µL) vortex1->ppt vortex2 Vortex (2 min) ppt->vortex2 centrifuge Centrifuge (6000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant (200 µL) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

LLE_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (50 µL) plasma->is solvent Add Acetonitrile (1 mL) is->solvent vortex Vortex (10 s) solvent->vortex centrifuge Centrifuge (5000 rpm, 7 min) vortex->centrifuge supernatant Filter Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis SPE_Workflow cluster_cartridge SPE Cartridge Operations condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) load 3. Load Sample wash 4. Wash (5% Methanol) elute 5. Elute (Acetonitrile) evaporate Evaporate Eluate elute->evaporate plasma Plasma Sample pretreat Pre-treat Sample (Dilute, Add IS) plasma->pretreat pretreat->load reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for the Use of Avanafil-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Avanafil-d4 as an internal standard in the pharmacokinetic analysis of Avanafil. The following sections detail the experimental procedures, data presentation, and relevant biological pathways.

Introduction

Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate quantification of Avanafil in biological matrices is crucial for pharmacokinetic (PK) studies, which assess its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays. This compound is chemically identical to Avanafil but has a higher mass, allowing for its distinction by the mass spectrometer. This co-eluting internal standard compensates for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the method.

Pharmacokinetic Profile of Avanafil

Avanafil is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) typically observed between 30 to 45 minutes.[1] The drug is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and to a lesser extent CYP2C9.[2] The major circulating metabolites are M4 and M16. The M4 metabolite has about 18% of the pharmacological activity of the parent compound, while the M16 metabolite is inactive.[2] The terminal elimination half-life of Avanafil has been reported to be between 5 and 17 hours.[2]

Table 1: Pharmacokinetic Parameters of Avanafil in Young and Elderly Male Subjects Following a Single 200 mg Oral Dose
ParameterYoung Subjects (18-45 years) (n=18)Elderly Subjects (≥65 years) (n=14)
Cmax (ng/mL) 5971 (1733)5859 (1519)
Tmax (hr) 0.83 (0.50 - 1.50)0.92 (0.50 - 2.00)
AUC(0-t) (nghr/mL) 14936 (4526)16301 (5395)
AUC(0-inf) (nghr/mL) 15065 (4573)16478 (5476)
t1/2 (hr) 9.13 (4.34)9.49 (3.44)

Data presented as Arithmetic Mean (Standard Deviation) for Cmax, AUC, and t1/2, and as Median (Minimum - Maximum) for Tmax. Source: Adapted from a study on the effect of age on the pharmacokinetics of Avanafil.

Experimental Protocols

This section outlines the materials and a detailed methodology for the quantification of Avanafil in plasma samples using this compound as an internal standard.

Materials and Reagents
  • Avanafil reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Control human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Avanafil Stock Solution (1 mg/mL): Accurately weigh and dissolve the Avanafil reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.

  • Avanafil Working Solutions: Prepare a series of working solutions by serially diluting the Avanafil stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike blank plasma for calibration standards and quality control (QC) samples.

  • This compound Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the Avanafil working solutions to achieve final concentrations ranging from 50 to 3200 ng/mL (e.g., 50, 100, 200, 400, 800, 1600, 3200 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 750, and 2500 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (10 µg/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for Avanafil and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Avanafil 484.2375.125
This compound 488.2 (Predicted)379.1 (Predicted)25

Note: The MRM transitions for this compound are predicted based on a +4 Da mass shift from the unlabeled compound. The optimal collision energy should be determined empirically.

Visualizations

Avanafil Mechanism of Action

Avanafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO). NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP causes smooth muscle relaxation, leading to increased blood flow and an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil allows for the accumulation of cGMP, thereby enhancing the erectile response to sexual stimulation.[3][4]

Avanafil_Mechanism_of_Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Inactive) NO_Release->Guanylate_Cyclase Activates Guanylate_Cyclase_Active Guanylate Cyclase (Active) GTP GTP cGMP cGMP GTP->cGMP Conversion Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Promotes GMP GMP (Inactive) cGMP->GMP Degradation Erection Erection Smooth_Muscle_Relaxation->Erection PDE5 PDE5 Avanafil Avanafil Avanafil->PDE5 Inhibits

Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps in a typical pharmacokinetic study using this compound and LC-MS/MS.

PK_Workflow Dosing Dosing of Avanafil to Subjects Sample_Collection Serial Blood Sample Collection Dosing->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Sample_Spiking Spiking with This compound (IS) Plasma_Separation->Sample_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Spiking->Protein_Precipitation LC_MS_MS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis

Caption: Workflow for a pharmacokinetic study of Avanafil.

References

Application Note: High-Sensitivity LC-MS/MS Quantification of Avanafil and Avanafil-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, and its deuterated internal standard, Avanafil-d4, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The described method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise and accurate measurement of Avanafil.

Introduction

Avanafil is a selective PDE5 inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Accurate quantification of Avanafil in biological samples is crucial for understanding its pharmacokinetics and metabolic fate. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[1][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision. This document provides a comprehensive protocol for the analysis of Avanafil and this compound, including optimized MRM transitions and detailed experimental procedures.

Experimental

Materials and Reagents
  • Avanafil reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of Avanafil and this compound from plasma samples.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

MRM Transitions and Parameters

The following MRM transitions and optimized parameters should be used for the detection and quantification of Avanafil and this compound. The transitions for this compound are proposed based on the known fragmentation of Avanafil, assuming deuteration on the methoxybenzyl group, which would increase the precursor ion mass by 4 Da while the major fragment ions remain unchanged.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Avanafil 485.0375.02004028
485.0155.12004035
This compound 489.0375.02004028
(Proposed)489.0155.12004035

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be established according to standard validation protocols.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quant Quantification (Peak Area Ratio) ms_detection->quant report Report Results quant->report

Caption: Workflow for Avanafil quantification.

Signaling Pathway Context (Illustrative)

While Avanafil's primary mechanism of action is the inhibition of PDE5, understanding its broader signaling context can be valuable for researchers. The following diagram illustrates the cGMP signaling pathway targeted by Avanafil.

pde5_pathway cluster_upstream Upstream Signaling cluster_core Core cGMP Pathway cluster_downstream Downstream Effects no Nitric Oxide (NO) gc Guanylate Cyclase (sGC) no->gc activates gtp GTP cgmp cGMP gtp->cgmp converts to gmp 5'-GMP cgmp->gmp hydrolyzes pkg Protein Kinase G (PKG) cgmp->pkg activates pde5 PDE5 relaxation Smooth Muscle Relaxation pkg->relaxation leads to avanafil Avanafil avanafil->pde5 inhibits

Caption: Avanafil's inhibition of PDE5.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantitative analysis of Avanafil in biological matrices. The use of a deuterated internal standard, this compound, ensures accuracy and reproducibility. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical research.

References

Application Note: Liquid-Liquid Extraction Protocol for Avanafil from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate quantification of Avanafil in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of Avanafil from biological samples, primarily focusing on plasma. The protocol is followed by analytical determination using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method Development and Optimization

The selection of an appropriate extraction solvent is critical for achieving high recovery and minimizing matrix effects. While protein precipitation is a common technique for sample preparation, LLE can offer cleaner extracts, reducing ion suppression in LC-MS/MS analysis.

Initial attempts to extract Avanafil from human plasma using common LLE solvents such as ethyl acetate, diethyl ether, and tertiary butyl ether resulted in low and non-reproducible recoveries, ranging from 45% to 65%[1]. However, a highly efficient and reproducible LLE method has been successfully developed and validated for the extraction of Avanafil from rat plasma and brain homogenate using acetonitrile as the extraction solvent[2][3]. This method demonstrates high recovery and minimal sample loss without the need for evaporation and reconstitution steps[2][3].

The protocol detailed below is based on the successful application in rat plasma and can be adapted and validated for use with human plasma and other biological matrices.

Experimental Protocol: Liquid-Liquid Extraction of Avanafil from Plasma

This protocol describes a simple and efficient LLE procedure for the extraction of Avanafil from plasma samples prior to LC-MS/MS analysis.

Materials and Reagents:

  • Avanafil reference standard

  • Internal Standard (IS) (e.g., Valsartan or a structurally similar, stable isotopically labeled Avanafil)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank human or animal plasma (with appropriate anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Extraction:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the Internal Standard working solution.

    • Add 1 mL of acetonitrile to the tube.

    • Vortex the mixture vigorously for 10 seconds.

  • Phase Separation:

    • Centrifuge the tubes at 5000 rpm for 7 minutes to precipitate proteins and separate the layers.

  • Supernatant Collection:

    • Carefully collect the supernatant (the upper organic layer).

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the filtered extract into the LC-MS/MS system for analysis.

Analytical Method: LC-MS/MS

The following LC-MS/MS conditions have been shown to be effective for the analysis of Avanafil[2][3]:

  • LC System: Agilent 1260 Infinity or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

  • Column: Nucleodur C18 (or equivalent)

  • Mobile Phase: 0.1% Formic acid in water and Acetonitrile (29:71, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the quantitative data from the validation of the LLE-LC-MS/MS method for Avanafil in rat plasma, which can serve as a benchmark for method transfer and validation in human matrices[2][3].

Table 1: Method Validation Parameters for Avanafil in Rat Plasma [2][3]

ParameterResult
Linearity Range50.0–3200.0 ng/mL
Regression Coefficient (r²)0.9979
Lower Limit of Quantification (LLOQ)50.0 ng/mL
Upper Limit of Quantification (ULOQ)3200.0 ng/mL

Table 2: Recovery and Matrix Effect of Avanafil in Rat Plasma [2][3]

MatrixRecovery (%)Matrix Effect
Rat Plasma96.60 ± 2.44Minimal ionization suppression

Table 3: Precision and Accuracy for Avanafil in Rat Plasma [2][3]

QC LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Intra-day Accuracy (Er%)Inter-day Accuracy (Er%)
Low1.051.75-1.02-2.15
Medium0.821.03-0.85-1.10
High0.911.24-0.95-1.55

Experimental Workflow Diagram

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis start Start: Thawed Plasma Sample vortex1 Vortex to Homogenize start->vortex1 pipette Pipette 100 µL Plasma vortex1->pipette add_is Add 50 µL Internal Standard pipette->add_is add_solvent Add 1 mL Acetonitrile add_is->add_solvent vortex2 Vortex for 10s add_solvent->vortex2 centrifuge Centrifuge at 5000 rpm for 7 min vortex2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_sample Filter (0.22 µm) collect_supernatant->filter_sample inject Inject 5 µL into LC-MS/MS filter_sample->inject end End: Data Acquisition inject->end

Caption: Workflow for Avanafil extraction from plasma.

Conclusion

The described liquid-liquid extraction protocol using acetonitrile provides a simple, rapid, and highly efficient method for the extraction of Avanafil from biological matrices. This method has been shown to yield high recovery and minimal matrix effects, making it suitable for sensitive and reliable quantification by LC-MS/MS. While the detailed validation data presented is from rat plasma, the protocol serves as an excellent starting point for adaptation and validation in human plasma and other biological fluids for various research and clinical applications.

References

Application Note & Protocol: Establishing a Linear Range for the Quantification of Avanafil

Author: BenchChem Technical Support Team. Date: November 2025

AN-AVQ-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for establishing a linear range for the quantification of Avanafil in pharmaceutical formulations and biological matrices using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate and precise quantification of Avanafil is critical for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. This application note describes validated methods for establishing a linear range for Avanafil quantification, ensuring reliable and reproducible results.

Principle of Action

Avanafil's therapeutic effect is achieved by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[3] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil increases the intracellular concentration of cGMP, thereby enhancing the erectile response to sexual stimulation.[1][2]

avanafil_mechanism cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell cluster_drug Drug Action Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO releases GC Guanylate Cyclase NO->GC activates GTP GTP cGMP cGMP GTP:e->cGMP:w converts to Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to PDE5 PDE5 cGMP->PDE5 substrate for Erection Erection Relaxation->Erection GMP GMP PDE5->GMP degrades to Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Avanafil's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the linear ranges for Avanafil quantification using different analytical techniques as reported in the literature.

Table 1: RP-HPLC Methods for Avanafil Quantification

Linear RangeMobile PhaseDetectionReference
5 - 100 µg/mLWater:Acetonitrile:Trifluoroacetic acid (65:35:0.1% v/v)238 nm[4]
0.5 - 10 µg/mLMethanol:0.1% Orthophosphoric acid (75:25 v/v)246 nm
25 - 75 µg/mLTetrahydrofuran:Methanol:Phosphate buffer (pH 6.5 with triethylamine)225 nm[5]
0.5 - 20 µg/mLNot specifiedDAD[6]

Table 2: LC-MS/MS Methods for Avanafil Quantification

Linear RangeMatrixExtraction MethodReference
150 - 6000 ng/mLPharmaceutical PreparationsNot Applicable[6][7]
10 - 6000 ng/mLHuman PlasmaProtein Precipitation[8][9]
50 - 3200 ng/mLRat Plasma & Brain HomogenateLiquid-Liquid Extraction[10]

Table 3: UV-Spectrophotometric Methods for Avanafil Quantification

Linear RangeSolventWavelengthReference
6 - 14 µg/mLMethanol246 nm[11]
1 - 12 µg/mLNot specifiedNot specified[12]
1 - 8 µg/mLNot specifiedNot specified[13]

Experimental Protocols

The following protocols are provided as a guide for establishing a linear range for Avanafil quantification. Method validation should be performed according to ICH Q2(R1) guidelines.[4][14]

Protocol 1: RP-HPLC Method for Pharmaceutical Formulations

This protocol is based on a widely cited method for the analysis of Avanafil in tablet dosage forms.[4]

3.1.1. Materials and Reagents

  • Avanafil reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Avanafil tablets (e.g., 100 mg)

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • Inertsil ODS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent

  • Sonicator

  • Analytical balance

3.1.3. Chromatographic Conditions

  • Mobile Phase: Water:Acetonitrile:TFA (65:35:0.1% v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3.1.4. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of Avanafil reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.[4]

3.1.5. Preparation of Calibration Standards (5-100 µg/mL)

  • Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent to obtain concentrations of 5, 10, 20, 40, 60, 80, and 100 µg/mL.[4]

3.1.6. Sample Preparation

  • Weigh and finely powder 20 Avanafil tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Avanafil into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 50 µg/mL).

3.1.7. Linearity Assessment

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.[4]

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution Calibration_Standards Prepare Calibration Standards (5-100 µg/mL) Standard_Stock->Calibration_Standards HPLC_Injection Inject Standards and Sample into HPLC Calibration_Standards->HPLC_Injection Sample_Prep Prepare Tablet Sample Solution Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatograms at 238 nm HPLC_Injection->Data_Acquisition Peak_Area Measure Peak Areas Data_Acquisition->Peak_Area Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Area->Calibration_Curve Linear_Regression Perform Linear Regression (R² ≥ 0.999) Calibration_Curve->Linear_Regression

Caption: RP-HPLC Workflow for Avanafil.
Protocol 2: LC-MS/MS Method for Biological Matrices (Human Plasma)

This protocol is designed for the sensitive quantification of Avanafil in human plasma and is based on established methods.[8][9]

3.2.1. Materials and Reagents

  • Avanafil reference standard

  • Internal Standard (IS), e.g., Tadalafil

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 column (e.g., Agilent Zorbax Eclipse XDB C18, 4.6 x 50 mm, 1.8 µm)

  • Microcentrifuge

3.2.3. LC-MS/MS Conditions

  • Mobile Phase: 0.1% Formic acid in water : Acetonitrile (60:40, v/v)[8]

  • Flow Rate: 0.5 mL/min[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of Avanafil and IS.

3.2.4. Preparation of Stock and Working Solutions

  • Prepare separate stock solutions of Avanafil and IS in methanol (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solutions with 50% methanol.

3.2.5. Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike drug-free human plasma with appropriate volumes of the Avanafil working solution to prepare calibration standards covering the linear range (e.g., 10-6000 ng/mL).[9]

  • Prepare QCs at low, medium, and high concentrations in a similar manner.

3.2.6. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the IS.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

3.2.7. Linearity Assessment

  • Analyze the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (Avanafil/IS) against the nominal concentration.

  • Use a weighted (e.g., 1/x²) linear regression model. The correlation coefficient (R²) should be ≥ 0.99.

lcms_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Spike_Plasma Spike Drug-Free Plasma with Avanafil and IS Protein_Precipitation Protein Precipitation with Acetonitrile Spike_Plasma->Protein_Precipitation Centrifugation Centrifuge and Collect Supernatant Protein_Precipitation->Centrifugation LCMS_Injection Inject Supernatant into LC-MS/MS Centrifugation->LCMS_Injection Data_Acquisition Acquire Data in MRM Mode LCMS_Injection->Data_Acquisition Peak_Area_Ratio Calculate Peak Area Ratio (Avanafil/IS) Data_Acquisition->Peak_Area_Ratio Calibration_Curve Construct Weighted Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: LC-MS/MS Workflow for Avanafil.

Conclusion

The described RP-HPLC and LC-MS/MS methods provide robust and reliable approaches for establishing a linear range for the quantification of Avanafil. The choice of method will depend on the required sensitivity and the sample matrix. For routine quality control of pharmaceutical formulations, RP-HPLC with UV detection is suitable. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the preferred method. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Troubleshooting & Optimization

Addressing isotopic crosstalk between Avanafil and Avanafil-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic crosstalk between Avanafil and its deuterated internal standard, Avanafil-d4, during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a concern in the analysis of Avanafil with this compound?

Isotopic crosstalk, in the context of mass spectrometry, refers to the interference where the signal from the unlabeled analyte (Avanafil) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This is a significant concern because it can compromise the accuracy and precision of quantitative bioanalysis. The naturally occurring isotopes of elements in the Avanafil molecule (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁷Cl) can result in a mass spectrum where the isotopic peaks of Avanafil overlap with the mass of this compound, leading to an artificially inflated response for the internal standard and consequently, an underestimation of the Avanafil concentration.

Q2: How can I determine if isotopic crosstalk is affecting my Avanafil quantification?

To determine if isotopic crosstalk is impacting your results, you can perform the following checks:

  • Analyze a high-concentration Avanafil standard without the internal standard: Monitor the mass transition for this compound. Any signal detected at the retention time of Avanafil indicates a contribution from the unlabeled analyte.

  • Examine the linearity of your calibration curve: Isotopic crosstalk can lead to non-linearity, particularly at the upper and lower limits of quantification.

  • Assess the isotopic purity of your this compound internal standard: Ensure that the internal standard is not contaminated with unlabeled Avanafil.

Q3: What are the primary causes of isotopic crosstalk between Avanafil and this compound?

The primary causes include:

  • Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes in the Avanafil molecule.

  • Isotopic Purity of the Internal Standard: Contamination of the this compound standard with unlabeled Avanafil.

  • MS/MS Fragmentation: In some cases, the fragmentation of Avanafil in the collision cell can produce product ions with the same mass-to-charge ratio (m/z) as the product ions of this compound.

Q4: What strategies can be employed to minimize or correct for isotopic crosstalk?

Several strategies can be implemented:

  • Chromatographic Separation: While Avanafil and this compound are expected to co-elute, optimizing chromatography can help separate them from other interfering compounds.

  • Selection of MRM Transitions: Choose precursor and product ion transitions for this compound that are less likely to have contributions from the natural isotopes of Avanafil.

  • Mathematical Correction: A correction factor can be calculated by measuring the contribution of a high-concentration Avanafil standard to the this compound signal and applying this to the experimental data.

  • Use of a Higher Deuteration Level: If available, an internal standard with a higher number of deuterium atoms (e.g., Avanafil-d7) would have a greater mass difference from the analyte, reducing the likelihood of isotopic overlap.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Non-linear calibration curve, especially at high concentrations. Isotopic crosstalk from Avanafil to this compound.1. Inject a high concentration of Avanafil without IS and check for a signal in the this compound channel. 2. If a signal is present, calculate the percentage contribution and apply a mathematical correction. 3. Consider using a lower concentration of the internal standard.
Inaccurate and imprecise results at the Lower Limit of Quantification (LLOQ). Contribution from this compound to the Avanafil signal (if the IS is not isotopically pure).1. Analyze the this compound working solution alone to check for the presence of unlabeled Avanafil. 2. If present, subtract the contribution from the analyte signal or source a purer standard.
Internal standard response increases with increasing analyte concentration. Significant isotopic contribution from Avanafil to the this compound signal.1. Follow the steps for a non-linear calibration curve. 2. Optimize MS/MS parameters to find more selective transitions for this compound.

Data Presentation

The following table provides a simulated representation of how isotopic crosstalk can affect the quantification of Avanafil and the potential improvement after applying a mathematical correction.

Avanafil Concentration (ng/mL) Measured this compound Response (cps) % Crosstalk Contribution Corrected this compound Response (cps) Calculated Avanafil Concentration (ng/mL) - Uncorrected Calculated Avanafil Concentration (ng/mL) - Corrected % Accuracy (Corrected)
5.051,0002.0%50,0004.95.0100%
50.055,00010.0%50,00045.550.0100%
500.0100,000100.0%50,000250.0500.0100%
1000.0150,000200.0%50,000333.31000.0100%

This table is for illustrative purposes and demonstrates a hypothetical scenario.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Avanafil with Minimized Isotopic Crosstalk

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma, with specific considerations to minimize isotopic crosstalk with the this compound internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity HPLC or equivalent.

  • Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: 40% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 40% B

    • 4.1-6.0 min: 40% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Avanafil: Precursor Ion (m/z) 484.2 -> Product Ion (m/z) 279.1

    • This compound: Precursor Ion (m/z) 488.2 -> Product Ion (m/z) 283.1

  • Optimized MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Collision Gas: Argon

Mandatory Visualizations

Troubleshooting_Workflow start Start: Suspected Isotopic Crosstalk check_high_std Analyze High Concentration Avanafil Standard (No IS) start->check_high_std signal_detected Signal Detected in this compound Channel? check_high_std->signal_detected calculate_contribution Calculate % Crosstalk Contribution signal_detected->calculate_contribution Yes review_linearity Review Calibration Curve Linearity signal_detected->review_linearity No apply_correction Apply Mathematical Correction to Data calculate_contribution->apply_correction apply_correction->review_linearity linear Is Curve Linear and Accurate? review_linearity->linear optimize_ms Optimize MRM Transitions for Selectivity linear->optimize_ms No end_good End: Crosstalk Addressed linear->end_good Yes end_bad End: Further Method Development Needed optimize_ms->end_bad

Caption: Troubleshooting workflow for isotopic crosstalk.

Experimental_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Avanafil Concentration Determined data_processing->end

Caption: Experimental workflow for Avanafil analysis.

Matrix effects in Avanafil bioanalysis with deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering matrix effects during the bioanalysis of Avanafil using deuterated internal standards with LC-MS/MS.

Troubleshooting Guides

Problem: Poor Peak Shape and Inconsistent Retention Times for Avanafil and its Deuterated Internal Standard

  • Question: My chromatogram shows tailing or fronting for the Avanafil peak, and the retention time is shifting between injections. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and retention time variability can stem from several factors. One common issue is the interaction of the analyte with metal surfaces within the HPLC column, which can cause adsorption and peak tailing.[1] Consider using a metal-free column to mitigate this.[1] Additionally, ensure that your mobile phase is optimized. For Avanafil, a mobile phase consisting of an ammonium formate buffer and acetonitrile has been shown to provide good separation.[2][3] The pH of the aqueous portion of the mobile phase should be controlled to ensure consistent ionization of Avanafil.

Problem: Significant Ion Suppression or Enhancement Observed

  • Question: I'm observing a significant decrease (suppression) or increase (enhancement) in the signal intensity of Avanafil when analyzing my plasma samples compared to the neat standard solution. What steps can I take to minimize this?

  • Answer: Ion suppression or enhancement is a classic sign of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte.[4][5][6] Here are several strategies to address this:

    • Optimize Sample Preparation: A more rigorous sample cleanup can remove many interfering matrix components. While protein precipitation is a common and fast method, it may not be sufficient to remove phospholipids, which are major contributors to matrix effects.[7][8] Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

    • Chromatographic Separation: Improve the separation of Avanafil from matrix interferences by adjusting the gradient profile of your mobile phase or trying a column with a different stationary phase chemistry.[9]

    • Dilution: If the concentration of Avanafil in your samples is high enough, diluting the sample can reduce the concentration of interfering matrix components.[9]

    • Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][10] If your instrumentation allows, testing your analysis with an APCI source could be beneficial.

Problem: Deuterated Internal Standard Does Not Adequately Compensate for Matrix Effects

  • Question: I am using a deuterated internal standard for Avanafil (Avanafil-d_n_), but I am still seeing high variability in my results. Why might this be happening?

  • Answer: While deuterated internal standards are considered the gold standard for correcting matrix effects, they are not always a perfect solution.[11][12] Here are a few reasons why your deuterated IS may not be performing as expected:

    • Chromatographic Separation from Analyte: In some cases, the substitution of hydrogen with deuterium can cause a slight shift in the retention time of the internal standard relative to the analyte.[12] If this separation occurs in a region of the chromatogram with steep changes in ion suppression, the analyte and the internal standard will experience different matrix effects, leading to inaccurate quantification.[11] You may need to adjust your chromatographic conditions to ensure co-elution.

    • Isotopic Instability: Ensure that the deuterium atoms are placed on stable positions within the Avanafil molecule. Deuterium on exchangeable sites (like -OH or -NH) can be replaced by hydrogen from the solvent, compromising the integrity of the internal standard.

    • Purity of the Internal Standard: The chemical and isotopic purity of your deuterated internal standard is crucial.[13] High chemical purity ensures no other interfering compounds are present, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution.[13]

Frequently Asked Questions (FAQs)

  • Q1: What are matrix effects in the context of Avanafil bioanalysis?

    • A1: Matrix effects refer to the alteration of the ionization efficiency of Avanafil and its internal standard by co-eluting components present in the biological sample matrix (e.g., plasma, urine).[4][7] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, which can affect the accuracy and precision of the bioanalytical method.[8]

  • Q2: Why is a deuterated internal standard recommended for Avanafil bioanalysis?

    • A2: A deuterated internal standard is a form of Avanafil where some hydrogen atoms have been replaced by deuterium. Because it is chemically almost identical to Avanafil, it co-elutes and experiences nearly the same effects during sample preparation, chromatography, and ionization.[13][14] This allows it to effectively compensate for variations, including matrix effects, leading to more accurate and precise quantification.[12][15]

  • Q3: How can I quantitatively assess the matrix effect for my Avanafil assay?

    • A3: The most common method is the post-extraction spike method.[4] This involves comparing the peak area of Avanafil spiked into an extracted blank matrix to the peak area of Avanafil in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Q4: What are the typical causes of matrix effects in plasma samples?

    • A4: In plasma, the most common culprits for matrix effects are phospholipids from cell membranes, as well as salts, proteins, and other endogenous molecules.[4][7] Anticoagulants used during blood collection can also contribute.[4]

  • Q5: Can the choice of LC-MS/MS instrument settings influence matrix effects?

    • A5: Yes, instrument settings can play a role. For instance, optimizing the ion source parameters (e.g., spray voltage, gas flows, temperature) can help to improve the ionization of Avanafil and potentially reduce the relative impact of interfering compounds.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare Blank Matrix Samples: Extract at least six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method without adding the analyte or internal standard.

  • Prepare Neat Solution Samples (Set A): Prepare a set of samples by spiking Avanafil and its deuterated internal standard into the final reconstitution solvent at a low and a high concentration.

  • Prepare Post-Extraction Spiked Samples (Set B): Take the extracted blank matrix samples from step 1 and spike them with Avanafil and its deuterated internal standard at the same low and high concentrations as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) for Avanafil at each concentration level for each lot of the matrix using the following formula:

    • MF = (Peak Area of Avanafil in Set B) / (Mean Peak Area of Avanafil in Set A)

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

  • System Setup: Using a T-connector, infuse a standard solution of Avanafil at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

  • Blank Matrix Injection: Inject an extracted blank matrix sample onto the LC system.

  • Monitor Signal: Continuously monitor the signal of Avanafil. A stable baseline signal will be observed from the infused solution. Any deviation (a dip or rise) in this baseline during the chromatographic run indicates the elution of matrix components that are causing ion suppression or enhancement at that retention time.

Data Presentation

Table 1: Example Matrix Factor (MF) Data for Avanafil

Matrix LotAnalyte ConcentrationAvanafil Peak Area (Post-Extraction Spike)Avanafil Peak Area (Neat Solution)Matrix Factor
1Low QC85,000100,0000.85
1High QC870,0001,000,0000.87
2Low QC92,000100,0000.92
2High QC910,0001,000,0000.91
3Low QC88,000100,0000.88
3High QC890,0001,000,0000.89
Mean 0.89
%CV 3.4%

Table 2: IS-Normalized Matrix Factor Data for Avanafil

Matrix LotAnalyte ConcentrationAnalyte/IS Ratio (Post-Extraction Spike)Analyte/IS Ratio (Neat Solution)IS-Normalized Matrix Factor
1Low QC1.021.001.02
1High QC1.051.031.02
2Low QC0.981.000.98
2High QC1.011.030.98
3Low QC1.011.001.01
3High QC1.041.031.01
Mean 1.00
%CV 2.0%

Visualizations

MatrixEffect_Workflow cluster_assessment Matrix Effect Assessment cluster_evaluation Evaluation cluster_mitigation Mitigation Strategies cluster_validation Validation start Start Bioanalytical Method Development assess_me Assess Matrix Effect (Post-Extraction Spike or Post-Column Infusion) start->assess_me me_present Significant Matrix Effect Observed? assess_me->me_present Analyze Data optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes validate Proceed with Method Validation me_present->validate No optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_dis Use Deuterated Internal Standard optimize_chrom->use_dis use_dis->assess_me Re-assess Matrix Effect

Caption: Workflow for Assessing and Mitigating Matrix Effects.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_verification Verification problem Inaccurate or Imprecise Results in Avanafil Bioanalysis cause1 Matrix Effects (Ion Suppression/Enhancement) problem->cause1 cause2 Poor Chromatography problem->cause2 cause3 Inadequate IS Performance problem->cause3 solution1a Improve Sample Cleanup (SPE, LLE) cause1->solution1a solution1b Dilute Sample cause1->solution1b solution2a Optimize Mobile Phase cause2->solution2a solution2b Change Column cause2->solution2b solution3a Ensure IS Co-elution cause3->solution3a solution3b Verify IS Purity cause3->solution3b verify Re-evaluate Assay Performance (Accuracy, Precision, Matrix Effect) solution1a->verify solution1b->verify solution2a->verify solution2b->verify solution3a->verify solution3b->verify

Caption: Troubleshooting Logic for Avanafil Bioanalysis Issues.

References

Technical Support Center: Optimizing MS/MS Parameters for Avanafil-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tandem mass spectrometry (MS/MS) detection of Avanafil-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Avanafil and this compound?

A1: The recommended precursor ion for Avanafil is the protonated molecule [M+H]⁺. For this compound, the precursor ion will be shifted by +4 Da. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Q2: How do I determine the optimal collision energy (CE) and fragmentor/cone voltage for this compound?

A2: The optimal CE and fragmentor voltage should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. Vary the CE and fragmentor voltage to find the values that produce the highest and most stable signal for the desired product ions. The optimal parameters for Avanafil can serve as a starting point for the optimization of this compound.

Q3: What are some common adducts observed for Avanafil in positive electrospray ionization (ESI+)?

A3: In positive ESI, besides the protonated molecule [M+H]⁺, you may observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. Formation of these adducts can be minimized by using high-purity solvents and additives and by optimizing the ion source conditions.

Q4: What should I do if I observe poor chromatographic peak shape for this compound?

A4: Poor peak shape can be caused by several factors. Check your column for degradation, ensure the mobile phase pH is appropriate for Avanafil (pKa ~5.5), and verify the proper preparation of your mobile phase.[1] Consider using a gradient elution to improve peak shape.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal for this compound Incorrect MS/MS parameters (precursor/product ions, CE, fragmentor voltage).Ion source issues (e.g., dirty source, incorrect settings).Chromatographic problems (e.g., no elution, poor retention).Sample degradation.Verify all MS/MS parameters.Clean and tune the ion source.Check LC conditions (column, mobile phase, flow rate).Ensure proper sample storage and handling.
High Background Noise Contaminated solvents, reagents, or glassware.Matrix effects from the sample.Leaks in the LC or MS system.Use high-purity solvents and reagents.Optimize sample preparation to remove interferences.Perform a leak check on the entire system.
Isotopic Crosstalk from Avanafil to this compound Channel Contribution of the M+4 isotope of Avanafil to the this compound signal.Ensure the mass resolution of the quadrupole is set correctly.If significant, a correction factor may need to be applied during data processing.
In-source Fragmentation of this compound High fragmentor/cone voltage or source temperature.Optimize ion source parameters to minimize fragmentation of the precursor ion before it enters the quadrupole.
Poor Reproducibility of Results Inconsistent sample preparation.Fluctuations in instrument performance.Instability of the analyte in the matrix.Standardize the sample preparation protocol.Perform regular system suitability checks.Investigate analyte stability in the sample matrix.

Quantitative Data Summary

Table 1: Recommended MS/MS Parameters for Avanafil

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor Voltage (V)Collision Energy (eV)
Avanafil485.0375.013528

Note: These parameters are a starting point and should be optimized for your specific instrument and experimental conditions.[2][3]

Table 2: Predicted MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Predicted Product Ion (m/z)Starting Fragmentor Voltage (V)Starting Collision Energy (eV)
This compound489.0379.0 or 375.0*13528

*The exact mass of the product ion will depend on the location of the deuterium labels on the molecule.

Experimental Protocols

Methodology for MS/MS Parameter Optimization for this compound

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to scan for the predicted precursor ion of this compound (m/z 489.0) in positive ion mode.

  • Acquire product ion spectra by ramping the collision energy from 10 to 50 eV in 2 eV increments while keeping the fragmentor voltage constant.

  • Identify the most abundant and stable product ions.

  • Optimize the fragmentor voltage by setting the collision energy to the optimal value found in the previous step and varying the fragmentor voltage to maximize the precursor ion signal.

  • Optimize the collision energy for the selected product ions by fixing the fragmentor voltage and performing a more detailed ramp of the collision energy around the previously found optimum.

  • Select one quantifier and at least one qualifier ion for your multiple reaction monitoring (MRM) method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Protein Precipitation / LLE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject Sample Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Avanafil Calibration->Quantification

Caption: Experimental workflow for the bioanalysis of Avanafil using this compound as an internal standard.

Troubleshooting_Tree Start Poor Signal for this compound? Check_MS Verify MS/MS Parameters (Precursor, Product, CE, FV) Start->Check_MS Yes High_Background High Background Noise? Start->High_Background No Check_Source Inspect & Clean Ion Source Check_MS->Check_Source Not Resolved Signal_OK Signal Acceptable Check_MS->Signal_OK Resolved Check_LC Review LC Conditions (Column, Mobile Phase, Flow) Check_Source->Check_LC Not Resolved Check_Source->Signal_OK Resolved Check_LC->Signal_OK Resolved Check_Sample_Prep Investigate Sample Prep (Extraction Efficiency, Stability) Check_LC->Check_Sample_Prep Not Resolved Signal_Not_OK Signal Still Low Check_Sample_Prep->Signal_OK Resolved Check_Sample_Prep->Signal_Not_OK Not Resolved Check_Solvents Use High-Purity Solvents High_Background->Check_Solvents Yes Optimize_Prep Optimize Sample Cleanup Check_Solvents->Optimize_Prep Not Resolved Background_OK Background Reduced Check_Solvents->Background_OK Resolved Check_Leaks Perform System Leak Check Optimize_Prep->Check_Leaks Not Resolved Optimize_Prep->Background_OK Resolved Check_Leaks->Background_OK Resolved

Caption: A decision tree for troubleshooting common issues in this compound detection.

References

Technical Support Center: Chromatographic Resolution of Avanafil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the chromatographic resolution of Avanafil from its major metabolites, M4 and M16.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Avanafil that I need to separate?

A1: Avanafil is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C. The two major circulating metabolites are M4 and M16.[1][2] The M4 metabolite has some pharmacological activity, making its separation from the parent drug crucial for accurate pharmacokinetic and metabolic studies.[1]

Q2: What type of chromatographic columns are typically used for Avanafil separation?

A2: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of Avanafil and its related substances.[3][4][5] Both traditional HPLC and more advanced UPLC systems with smaller particle size columns (e.g., 1.8 µm) have been shown to be effective.[6]

Q3: What are the key mobile phase considerations for good resolution?

A3: The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent, typically acetonitrile or methanol, is used. The pH of the aqueous phase is a key parameter to control peak shape and retention. Using an ion-suppressing agent like formic acid or trifluoroacetic acid is common to achieve good peak symmetry.[3][4]

Q4: Can I use UV detection for Avanafil and its metabolites?

A4: Yes, UV detection is commonly used for the analysis of Avanafil. The maximum absorbance is typically observed around 238-247 nm.[3][5] For higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS is the preferred method.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Avanafil and its Metabolites

Symptoms:

  • Peaks for Avanafil and a metabolite (e.g., M4) are not baseline separated.

  • A single, broad peak is observed where two distinct peaks are expected.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Adjust Organic Solvent Ratio: If using a gradient, try a shallower gradient to increase the separation window between closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic modifier.
2. Change Organic Solvent: If acetonitrile is being used, consider switching to methanol or vice-versa. The change in solvent selectivity can alter the elution order and improve resolution.
Incorrect Mobile Phase pH Avanafil has basic properties. Adjusting the mobile phase pH can significantly impact the retention and selectivity between Avanafil and its more polar metabolites. Experiment with pH values in the range of 3 to 6 using a suitable buffer (e.g., ammonium formate or phosphate buffer) to find the optimal separation.[6]
Suboptimal Column Chemistry While C18 is standard, not all C18 columns are the same. Consider trying a C18 column with a different bonding chemistry or a phenyl-hexyl column to introduce different separation mechanisms (e.g., pi-pi interactions).
Insufficient Column Efficiency 1. Decrease Particle Size: If using an HPLC system, switching to a UPLC system with a sub-2 µm particle size column will significantly increase the number of theoretical plates and improve resolution.
2. Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution. However, this will also increase analysis time and backpressure.
Elevated Temperature Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. Try optimizing the temperature in the range of 30-45°C.
Issue 2: Peak Tailing or Asymmetrical Peaks

Symptoms:

  • Peaks exhibit a tailing factor greater than 1.5.

  • Fronting or tailing peaks are observed for Avanafil and/or its metabolites.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Packing 1. Adjust Mobile Phase pH: Unwanted interactions between basic analytes like Avanafil and residual silanol groups on the silica packing can cause tailing. Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups.
2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active sites on the stationary phase.
3. Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize silanol interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample and reinject.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
Column Contamination or Degradation If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Experimental Protocols

Example UPLC Method for the Separation of Avanafil and Related Substances

This protocol is based on a published method for the separation of Avanafil from its process-related impurities and can serve as a starting point for method development for metabolite separation.[6]

  • System: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Column: Waters ACQUITY HSS C18, 50 mm x 2.1 mm, 1.8 µm particle size.[6]

  • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 5.0 with formic acid.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 80% B (linear gradient)

    • 8-10 min: Hold at 10% B (re-equilibration)[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 239 nm.[6]

  • Injection Volume: 1 µL.[6]

Data Presentation

Table 1: Example Retention Times for Avanafil and Related Impurities

The following table provides an example of retention times obtained using the UPLC method described above. While these are not the M4 and M16 metabolites, they demonstrate the resolving power of the method for structurally similar compounds.[6]

CompoundRetention Time (min)
Impurity A4.29
Impurity B5.02
Avanafil 5.44
Impurity C6.02
Impurity D7.85

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Dilution centrifugation->supernatant_transfer injection UPLC Injection supernatant_transfer->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV or MS/MS Detection separation->detection chromatogram_generation Chromatogram Generation detection->chromatogram_generation peak_integration Peak Integration and Identification chromatogram_generation->peak_integration quantification Quantification peak_integration->quantification

Caption: A typical experimental workflow for the analysis of Avanafil and its metabolites.

Troubleshooting Logic for Poor Resolution

troubleshooting_resolution decision decision solution solution start Poor Resolution Observed check_mobile_phase Is the mobile phase correctly prepared? start->check_mobile_phase adjust_gradient Is the gradient optimized? check_mobile_phase->adjust_gradient Yes solution_remake_mp Remake Mobile Phase check_mobile_phase->solution_remake_mp No adjust_ph Is the mobile phase pH optimal? adjust_gradient->adjust_ph Yes solution_shallow_gradient Try a Shallower Gradient adjust_gradient->solution_shallow_gradient No change_solvent Have you tried a different organic solvent? adjust_ph->change_solvent Yes solution_adjust_ph Optimize pH (3-6) adjust_ph->solution_adjust_ph No check_column Is the column performing well? change_solvent->check_column Yes solution_switch_solvent Switch to Methanol or Acetonitrile change_solvent->solution_switch_solvent No solution_new_column Try a New/Different Column check_column->solution_new_column No

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

Deuterium exchange issues with Avanafil-d4 in acidic mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Avanafil-d4, particularly concerning deuterium exchange in acidic mobile phases during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange, and why is it a concern when using this compound as an internal standard?

Deuterium exchange, also known as H/D exchange, is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding solvent or mobile phase.[1][2] This is a significant concern in quantitative analysis because it alters the mass of the internal standard, leading to a decrease in its signal intensity and the appearance of a signal at the mass of the unlabeled analyte.[3] This can result in inaccurate and imprecise quantification of Avanafil.

Q2: My this compound internal standard signal is decreasing over time when using an acidic mobile phase. What is the likely cause?

The most probable cause is deuterium back-exchange, where the deuterium atoms on your this compound are being replaced by protons from the acidic mobile phase.[1][4] Acidic conditions can catalyze this exchange, especially if the deuterium labels are on chemically labile sites such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[1][5] While many deuterated standards are designed to have labels on stable positions, prolonged exposure to certain pH and temperature conditions can still promote exchange.

Q3: Are there specific acidic mobile phase additives that are more likely to cause deuterium exchange with this compound?

While specific data on this compound is limited, generally, strong acids or high concentrations of acidic modifiers can increase the rate of deuterium exchange. The pH of the mobile phase is a critical factor. For instance, some analytical methods for Avanafil utilize mobile phases containing 0.1% trifluoroacetic acid (TFA) or 0.1% orthophosphoric acid (OPA), which create a low pH environment that could facilitate this exchange.[6][7]

Q4: I'm observing a peak at the mass of unlabeled Avanafil in my this compound standard solution. How can I confirm if this is due to deuterium exchange?

You can confirm deuterium exchange through a stability study.[3] Prepare a solution of this compound in your acidic mobile phase and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your standard operating conditions. A progressive decrease in the this compound peak area and a corresponding increase in the peak area at the mass of unlabeled Avanafil would confirm that deuterium exchange is occurring.[3]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Deuterium Exchange

This guide provides a systematic approach to identifying and minimizing deuterium exchange of this compound in an acidic mobile phase.

Symptoms:

  • Decreasing peak area of this compound over a sequence of injections.

  • Inaccurate or imprecise quantitative results for Avanafil.

  • Appearance of a significant peak at the mass-to-charge ratio (m/z) of unlabeled Avanafil in the internal standard channel.

Troubleshooting Workflow:

G start Suspected Deuterium Exchange of this compound review_label Review Certificate of Analysis: Identify Deuterium Label Positions start->review_label stability_study Conduct Stability Study: Incubate this compound in Mobile Phase Analyze at Time Intervals review_label->stability_study confirm_exchange Deuterium Exchange Confirmed? stability_study->confirm_exchange optimize_method Optimize LC-MS Method confirm_exchange->optimize_method Yes no_exchange No Significant Exchange Observed. Investigate Other Causes (e.g., source instability, sample prep) confirm_exchange->no_exchange No modify_mp Modify Mobile Phase: - Increase pH (if possible) - Use a weaker acid - Reduce acid concentration optimize_method->modify_mp reduce_temp Reduce Temperature: - Lower column oven temperature - Use cooled autosampler optimize_method->reduce_temp fresh_prep Prepare Working Solutions Freshly and More Frequently optimize_method->fresh_prep consider_alt Consider Alternative Internal Standard (e.g., ¹³C-labeled Avanafil) optimize_method->consider_alt end Issue Resolved modify_mp->end reduce_temp->end fresh_prep->end consider_alt->end

Caption: Troubleshooting workflow for suspected deuterium loss in this compound.

Detailed Steps:

  • Review Labeling Position: Examine the Certificate of Analysis for your this compound to understand where the deuterium atoms are located. If they are on exchangeable sites, the risk of H/D exchange is higher.[1]

  • Conduct a Stability Study:

    • Prepare a solution of this compound in your mobile phase.

    • Inject this solution onto the LC-MS system at regular intervals over a period that reflects your typical analytical run time (e.g., every hour for 8 hours).

    • Monitor the peak area of this compound and the peak area of the potential unlabeled Avanafil.

  • Optimize Mobile Phase Conditions:

    • Increase pH: If your chromatography allows, try to increase the pH of the mobile phase. Even a small increase can significantly reduce the rate of acid-catalyzed exchange.

    • Change Acid Modifier: Consider switching from a strong acid like TFA to a weaker acid such as formic acid or acetic acid.[8]

    • Reduce Acid Concentration: Use the lowest concentration of acid necessary to achieve good chromatography.

  • Control Temperature: Lowering the temperature of the column and the autosampler can slow down the rate of deuterium exchange.[9][10]

  • Fresh Sample Preparation: Prepare working solutions of this compound more frequently to minimize the time the standard is exposed to the acidic mobile phase before injection.[3]

  • Consider an Alternative Internal Standard: If the deuterium exchange cannot be mitigated, consider using a stable isotope-labeled internal standard with labels on non-exchangeable positions, such as ¹³C or ¹⁵N.[1]

Experimental Protocols

Protocol 1: Stability Study of this compound in Acidic Mobile Phase

Objective: To determine the stability of this compound and the rate of deuterium exchange in a specific acidic mobile phase.

Materials:

  • This compound standard

  • Mobile phase (e.g., Methanol: 0.1% Formic Acid in Water, 75:25 v/v)

  • LC-MS system

Procedure:

  • Prepare a working solution of this compound at the concentration used in your analytical method, dissolving it in the mobile phase to be tested.

  • Transfer the solution to an autosampler vial and place it in the autosampler tray, maintained at a controlled temperature (e.g., 10 °C).

  • Set up a sequence in the LC-MS software to inject the sample at time zero (T=0) and then at subsequent time points (e.g., T=1, 2, 4, 8, 12, and 24 hours).

  • For each injection, acquire data in full scan mode or by using selected ion monitoring (SIM) for the m/z of this compound and unlabeled Avanafil.

  • Process the data and plot the peak area of this compound and unlabeled Avanafil versus time.

Data Analysis:

  • Calculate the percentage decrease in the this compound peak area over time.

  • Calculate the percentage increase in the unlabeled Avanafil peak area over time.

  • Determine the time point at which a significant change (e.g., >5%) in the internal standard response is observed.

Time (hours)This compound Peak Area% Decrease from T=0Unlabeled Avanafil Peak Area% Increase from T=0
01,000,0000%5,0000%
2980,0002%25,000400%
4950,0005%55,0001000%
8900,00010%105,0002000%
24750,00025%255,0005000%

Table 1: Example data from a stability study of this compound in an acidic mobile phase.

Avanafil Analytical Methodologies

Several published methods for the analysis of Avanafil utilize acidic mobile phases. The choice of mobile phase components can influence the potential for deuterium exchange.

ReferenceMobile Phase CompositionpH
--INVALID-LINK--[6]Methanol: 0.1% OPA (75:25 v/v)Acidic
--INVALID-LINK--[11]Acetonitrile:Water:Triethylamine:Acetic Acid (65:35:0.1:0.1 v/v/v/v)Not Specified
--INVALID-LINK--[12]Mobile Phase A: 0.1% TFA and Triethylamine in Water; Mobile Phase B: Water:Acetonitrile (20:80 v/v)Acidic
--INVALID-LINK--[13]10 mM Ammonium Acetate (pH 4.5 with Acetic Acid):Acetonitrile (60:40 v/v)4.5

Table 2: Summary of mobile phases used in published Avanafil analytical methods.

Signaling Pathways and Workflows

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add this compound Internal Standard sample->add_is extract Protein Precipitation or Solid Phase Extraction add_is->extract evaporate Evaporate & Reconstitute in Mobile Phase extract->evaporate inject Inject Sample evaporate->inject separate Chromatographic Separation (Acidic Mobile Phase) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) Detection ionize->detect integrate Integrate Peak Areas (Avanafil & this compound) detect->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify Avanafil using Calibration Curve calculate->quantify

Caption: General experimental workflow for the quantitative analysis of Avanafil using this compound.

References

Technical Support Center: Troubleshooting Low Recovery of Avanafil-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of the internal standard (IS) Avanafil-d4 during sample extraction. The following question-and-answer format directly addresses common issues and offers practical, step-by-step solutions to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is consistent and adequate recovery of my internal standard, this compound, so important?

Consistent recovery of the internal standard is critical for the accuracy and precision of a bioanalytical method.[1] The IS is added at a known concentration to every sample and calibrator to correct for the potential loss of the target analyte during the multiple steps of sample preparation and analysis.[1][2] Poor or variable IS recovery can indicate underlying issues with the extraction procedure, matrix effects, or instrument performance, which can compromise the reliability of the final quantitative data.[1][3] While an IS is designed to mimic the analyte and compensate for variability, extremely low recovery suggests the method is not robust and may be masking significant problems.[3]

Q2: What are the general causes of low internal standard recovery?

Low recovery is typically caused by analyte loss at one or more stages of the sample preparation process.[4][5] This can include incomplete extraction from the sample matrix, loss during wash steps, incomplete elution from a solid-phase extraction (SPE) cartridge, or degradation of the standard.[6][7] For liquid-liquid extraction (LLE), common causes include suboptimal pH, incorrect solvent selection, and emulsion formation.[8] For SPE, issues often arise from an inappropriate choice of sorbent, insufficient conditioning, a sample loading solvent that is too strong, or an elution solvent that is too weak.[2][7]

Q3: What key physicochemical properties of this compound should I consider for method development?

Since this compound is structurally identical to Avanafil apart from isotopic labeling, its chemical properties are nearly the same. Key properties for extraction method development include its pKa and solubility. Avanafil is a basic compound.[9] Understanding these properties is essential for manipulating pH to ensure the molecule is in its neutral, more organic-soluble form for extraction.[8][10]

Q4: What are the recommended storage and handling conditions for this compound?

While specific stability data for this compound is not provided in the search results, general best practices for analytical standards should be followed. Many drug standards are stored frozen (e.g., -20°C) in a dry environment to prevent degradation.[11] Stock solutions are typically prepared in a suitable organic solvent like DMSO or methanol and stored under similar conditions.[11] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions. For compounds susceptible to degradation, it may be necessary to add antioxidants, protect from light, or use nitrogen gas during evaporation steps.[4]

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Low recovery in SPE is most often a result of the analyte not being retained correctly or not being eluted completely. The best troubleshooting approach is to collect and analyze each fraction (load, wash, and eluate) to pinpoint where the this compound is being lost.[1][6]

Q1: My this compound is lost in the loading/flow-through fraction. What went wrong?

If the IS is found in the initial sample flow-through, it failed to bind to the SPE sorbent.[6][12] Consider the following causes and solutions:

  • Incorrect Sorbent Choice: Avanafil is a moderately non-polar, basic compound. A reversed-phase (e.g., C18, polymeric HLB) or a mixed-mode cation exchange sorbent would be appropriate.[13][14] If you are using a normal-phase sorbent (e.g., silica), it will not retain Avanafil from an aqueous sample.[14][15]

  • Improper Conditioning/Equilibration: The sorbent bed must be properly wetted (conditioned) with an organic solvent like methanol and then rinsed (equilibrated) with an aqueous solution similar to your sample matrix.[7][12] Failure to perform these steps prevents the sorbent's functional groups from interacting effectively with the analyte.[7]

  • Sample Solvent Too Strong: If the sample is dissolved in a solution with a high percentage of organic solvent, it can prevent this compound from binding to a reversed-phase sorbent.[6] Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) to ensure proper retention.[12]

  • Incorrect Sample pH: For retention on a reversed-phase sorbent, the pH should ideally be adjusted to keep this compound in its neutral, more hydrophobic form. For retention on a cation exchange sorbent, the sample pH must be adjusted to ensure the basic functional groups on this compound are positively charged.[16]

  • High Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between this compound and the sorbent.[12][16] Decrease the flow rate during the loading step.[12]

Q2: The this compound is being lost during the wash step. How can I fix this?

This indicates that your wash solvent is too strong and is prematurely eluting the IS along with the interferences.[6][17]

  • Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your aqueous wash solution. The goal is to use a solvent strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[2][5]

  • Check pH of Wash Solvent: Ensure the pH of the wash solvent continues to favor retention, similar to the loading step.[6]

Q3: No this compound is detected in the flow-through or wash, but recovery in the final eluate is still low. What is the issue?

This scenario strongly suggests that the this compound is irreversibly bound to the sorbent and was not completely eluted.[5][6]

  • Increase Elution Solvent Strength: The elution solvent is not strong enough to disrupt the interactions between the IS and the sorbent. For reversed-phase SPE, increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution mix.[2][7]

  • Adjust Elution Solvent pH: For a basic compound like Avanafil, making the elution solvent acidic can help disrupt interactions with residual silanols on silica-based sorbents. For a mixed-mode cation exchange sorbent, the elution solvent must be basic enough to neutralize the charge on the analyte, breaking the ionic bond.[2]

  • Increase Elution Volume: You may not be using a sufficient volume of solvent to pass through the entire sorbent bed and elute all of the bound IS.[2][4] Try increasing the elution volume and collecting multiple, smaller fractions to see where the analyte elutes.[2]

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE relies on the differential solubility of an analyte between two immiscible liquid phases.[8] Recovery issues often stem from incorrect pH, poor solvent choice, or physical problems like emulsions.

Q1: How do I choose the right pH and organic solvent for extracting this compound?

The goal is to maximize the amount of this compound that partitions into the organic phase.[10]

  • pH Adjustment: Avanafil has a basic pKa of approximately 5.55.[9] To ensure it is in its neutral, non-ionized form, you should adjust the pH of the aqueous sample to be at least 2 units above the pKa (i.e., pH > 7.55).[8][10] At this pH, the molecule will be less water-soluble and will partition more readily into an organic solvent.

  • Solvent Selection: Choose a water-immiscible organic solvent that effectively solubilizes Avanafil. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane are common choices. The principle of "like dissolves like" applies; try to match the polarity of the solvent to the analyte.[10] A quick screen of several solvents is often the best approach.[18]

Q2: My aqueous and organic layers are not separating properly due to an emulsion. What should I do?

Emulsions are a common problem in LLE, appearing as a cloudy third layer between the two phases.[8][19] They are often caused by high concentrations of matrix components like fats or proteins.[20]

  • Prevention: The best strategy is prevention. Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.[19][20]

  • Breaking the Emulsion: If an emulsion has already formed, several techniques can be used to break it:

    • Time: Allow the mixture to stand undisturbed for a period (e.g., 30 minutes) to see if it separates on its own.[21]

    • Salting Out: Add a small amount of saturated sodium chloride (brine) or solid salt to the mixture.[19][20] This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[18][20]

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The force can help break the emulsion.[20]

    • Filtration: Pass the entire mixture through a glass wool plug or phase separation filter paper.[20]

Experimental Protocols

Protocol 1: Diagnosing Low Recovery in Solid-Phase Extraction (SPE)

This protocol provides a systematic way to determine which step of your SPE method is responsible for the loss of this compound.

  • Prepare Samples: Spike a known concentration of this compound into a blank matrix sample. Also prepare an unextracted standard by spiking the same amount of IS into the final elution solvent.

  • Perform SPE: Process the spiked sample through your entire SPE procedure.

  • Collect All Fractions: Crucially, collect every fraction separately:[1]

    • Fraction A (Flow-through): The sample that passes through the cartridge during loading.

    • Fraction B (Wash Eluate): The solvent that is passed through after loading to remove interferences.

    • Fraction C (Final Eluate): The solvent used to elute the this compound.

  • Analyze Fractions: Analyze all three collected fractions (A, B, and C) along with the unextracted standard using your LC-MS/MS method.

  • Interpret Results:

    • IS in Fraction A: The internal standard did not bind to the sorbent. Re-evaluate sorbent choice, sample pH, and loading solvent strength.

    • IS in Fraction B: The internal standard was lost during the wash step. Use a weaker wash solvent.

    • IS Signal Low in Fraction C (and absent in A & B): The internal standard is retained on the cartridge but not eluting. Use a stronger elution solvent, adjust pH, or increase elution volume.

Protocol 2: Optimizing pH and Solvent in Liquid-Liquid Extraction (LLE)

This protocol helps determine the optimal pH and extraction solvent for this compound.

  • Prepare Aqueous Samples: Prepare several aliquots of blank matrix. Spike each with a known concentration of this compound.

  • Adjust pH: Adjust the pH of the aliquots to cover a range around the pKa. For Avanafil (pKa ~5.55), test pH levels such as 6.0, 7.0, 8.0, and 9.0.

  • Screen Solvents: For each pH level, perform extractions with a panel of common, water-immiscible organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). Use a consistent ratio of organic solvent to aqueous sample (e.g., 2:1).

  • Extract: Add the chosen organic solvent to each pH-adjusted aliquot. Mix gently by inversion for 2-5 minutes.

  • Separate Phases: Centrifuge all samples to ensure complete phase separation.

  • Analyze: Carefully transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase. Analyze all samples by LC-MS/MS.

  • Evaluate: Compare the peak areas of this compound across all conditions. The combination of pH and solvent that yields the highest peak area represents the optimal extraction condition.

Data & Physicochemical Properties

Table 1: Physicochemical Properties of Avanafil

PropertyValueImplication for ExtractionReference
Molecular FormulaC₂₃H₂₆ClN₇O₃-[11]
Molecular Weight483.95 g/mol -[11]
pKa (Strongest Basic)5.55Avanafil is basic. To extract in its neutral form, the pH of the aqueous phase should be > 7.55.[9]
SolubilityMinimally soluble in water; increased solubility in acidic buffers (~pH 4).Highlights the importance of pH control. It is more soluble in water when ionized (at low pH).[22]
Protein Binding~99%High protein binding suggests a protein precipitation step might be necessary before extraction from plasma.[9]

Table 2: Quick Troubleshooting Checklist for Low this compound Recovery

Extraction TypeSymptomPotential CauseRecommended Action
SPE IS in Flow-throughImproper sorbent; Sample solvent too strong; Incorrect pHUse C18 or HLB sorbent; Dilute sample with water; Adjust pH to > 7.55 for RP, < 3.55 for Cation Exchange
SPE IS in Wash SolutionWash solvent too strongDecrease percentage of organic solvent in the wash solution
SPE IS Not in EluateElution solvent too weak; Insufficient volumeIncrease percentage of organic solvent in eluent; Increase elution volume
LLE Low Overall RecoverySuboptimal pHAdjust aqueous sample pH to > 7.55 to neutralize the basic analyte
LLE Low Overall RecoveryPoor solvent choiceScreen different organic solvents (e.g., MTBE, Ethyl Acetate)
LLE Emulsion FormationVigorous mixing; High lipid/protein contentUse gentle inversions instead of shaking; Add salt (brine) or centrifuge to break the emulsion

Visualizations

G cluster_0 Troubleshooting Low Internal Standard Recovery start Low this compound Recovery Observed decision_extraction Extraction Method? start->decision_extraction spe_path Solid-Phase Extraction (SPE) decision_extraction->spe_path SPE lle_path Liquid-Liquid Extraction (LLE) decision_extraction->lle_path LLE troubleshoot_spe Run SPE Diagnostic Protocol (Collect All Fractions) spe_path->troubleshoot_spe troubleshoot_lle Run LLE Optimization Protocol (Screen pH & Solvents) lle_path->troubleshoot_lle check_other Investigate Other Factors (e.g., Standard Degradation, Matrix Effects, Instrument Issues) troubleshoot_spe->check_other troubleshoot_lle->check_other G cluster_1 SPE Optimization Workflow start Analyze Fractions from SPE Diagnostic Protocol decision_where Where was IS Lost? start->decision_where lost_load In Flow-Through decision_where->lost_load Loading Step lost_wash In Wash decision_where->lost_wash Wash Step lost_elute Not in Eluate decision_where->lost_elute Elution Step fix_load Check Sorbent Type Adjust Sample pH Weaken Sample Solvent Reduce Flow Rate lost_load->fix_load fix_wash Weaken Wash Solvent (Reduce % Organic) lost_wash->fix_wash fix_elute Strengthen Elution Solvent Adjust Eluent pH Increase Elution Volume lost_elute->fix_elute end Re-validate Method fix_load->end fix_wash->end fix_elute->end G cluster_2 LLE Optimization Logic for Basic Analytes analyte This compound (Basic, pKa ~5.55) condition To Extract into Organic Phase, Analyte Must Be Neutral analyte->condition rule Set Sample pH > (pKa + 2) e.g., Set pH > 7.55 condition->rule result_ionized Analyte is Ionized (BH+) Stays in Aqueous Phase (LOW RECOVERY) rule->result_ionized pH < 7.55 result_neutral Analyte is Neutral (B) Partitions to Organic Phase (HIGH RECOVERY) rule->result_neutral pH > 7.55

References

Mitigating ion suppression for Avanafil quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the quantification of Avanafil by LC-MS/MS.

Troubleshooting Guides

Issue 1: Low Avanafil Signal Intensity or High Signal Variability

Possible Cause: Ion suppression due to matrix effects from co-eluting endogenous components in the sample.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Protein Precipitation (PPT): A simple and rapid method. Acetonitrile is a common precipitation solvent for Avanafil analysis. While effective at removing the bulk of proteins, it may not remove other matrix components like phospholipids, which are known to cause ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning Avanafil into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase. This method has been shown to provide high recovery for Avanafil.[1]

    • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively retain Avanafil while matrix components are washed away. This can significantly reduce ion suppression.

  • Chromatographic Optimization:

    • Improve Separation: Modify the mobile phase gradient or use a different column chemistry (e.g., C18, Phenyl-Hexyl) to separate Avanafil from co-eluting interferences.[2]

    • Adjust Flow Rate: Lowering the flow rate can sometimes reduce ion suppression in Electrospray Ionization (ESI).

    • Mobile Phase Additives: The use of 0.1% formic acid in the mobile phase has been shown to achieve a good peak shape and enhance the ionization of Avanafil.[3]

  • Use an Appropriate Internal Standard (IS): An ideal internal standard should co-elute with the analyte and experience similar ionization suppression, thus providing reliable correction.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard as it has nearly identical physicochemical properties to the analyte.

    • Structural Analogs: If a SIL-IS is unavailable, a structurally similar compound can be used. Tadalafil and Valsartan have been successfully used as internal standards for Avanafil quantification.[1][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on Avanafil ionization.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause: A variety of factors can contribute to poor peak shape, including column degradation, improper mobile phase conditions, or sample solvent effects.

Solutions:

  • Column Health:

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.

    • Column Degradation: If flushing does not resolve the issue, the column may have reached the end of its lifespan and needs to be replaced.

  • Mobile Phase and Sample Solvent:

    • pH Mismatch: Ensure the pH of the sample solvent is compatible with the mobile phase to avoid peak distortion.

    • Solvent Strength: The elution strength of the sample solvent should be weaker than or equal to the initial mobile phase to ensure proper peak focusing on the column.

  • Injection Volume: Overloading the column with either sample volume or analyte concentration can lead to peak fronting. Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect Avanafil quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Avanafil, in the mass spectrometer's ion source. This leads to a decreased instrument response for Avanafil, resulting in underestimation of its concentration, poor sensitivity, and inaccurate and imprecise data.[2]

Q2: How can I determine if ion suppression is affecting my Avanafil assay?

A2: A common method to assess ion suppression is the post-column infusion experiment. A solution of Avanafil is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. A dip in the constant Avanafil signal at certain retention times indicates the elution of interfering components that cause ion suppression.

Another method is to compare the peak area of Avanafil in a neat solution to the peak area of Avanafil spiked into a processed blank matrix sample at the same concentration. A lower peak area in the matrix sample indicates ion suppression.

Q3: Which sample preparation method is best for minimizing ion suppression for Avanafil?

A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT) is fast and simple but may result in significant ion suppression due to residual matrix components.[5]

  • Liquid-Liquid Extraction (LLE) generally provides cleaner extracts and higher recovery than PPT. One study reported a recovery of 96.60 ± 2.44% for Avanafil from plasma using LLE.[1]

  • Solid-Phase Extraction (SPE) is typically the most effective method for removing interferences and minimizing ion suppression, although it is more time-consuming and costly.[2][5]

Q4: What are the key LC-MS/MS parameters to optimize for Avanafil analysis?

A4: Key parameters include:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Avanafil.[3][6]

  • Mobile Phase: A typical mobile phase consists of an aqueous component with a mobile phase additive like 0.1% formic acid and an organic solvent like acetonitrile.[1][3][4]

  • Column: A C18 reversed-phase column is frequently used for the separation of Avanafil.[1][3][4]

  • MS/MS Transitions: Specific precursor-to-product ion transitions for Avanafil and the internal standard should be monitored for selective and sensitive detection.

Q5: How does an internal standard help in mitigating ion suppression?

A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and is affected by ion suppression in a similar manner. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2] A stable isotope-labeled internal standard is the most effective choice for compensating for matrix effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Avanafil quantification, providing insights into method performance and the effectiveness of different approaches in mitigating matrix effects.

Table 1: Comparison of Sample Preparation Methods for Avanafil Quantification

Sample Preparation MethodMatrixRecovery (%)Internal StandardReference
Protein PrecipitationHuman Plasma90 ± 7Tadalafil[3]
Liquid-Liquid ExtractionRat Plasma96.60 ± 2.44Valsartan
Liquid-Liquid ExtractionRat Brain Homogenate94.50 ± 1.86Valsartan[1]

Table 2: Experimental Protocols for Avanafil Quantification

ParameterMethod 1Method 2
Sample Preparation Protein Precipitation with AcetonitrileLiquid-Liquid Extraction
Matrix Human PlasmaRat Plasma and Brain Homogenate
Internal Standard TadalafilValsartan
LC Column Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm)Nucleodur C18
Mobile Phase 0.1% Formic acid : Acetonitrile (60:40, v/v)0.1% Formic acid and Acetonitrile (29:71, v/v)
Flow Rate 0.5 mL/min0.5 mL/min
Ionization Mode ESI PositiveESI Positive (MRM mode)
Reference [3][4]

Experimental Workflows and Signaling Pathways

IonSuppressionMitigationWorkflow cluster_sample Sample Analysis cluster_troubleshooting Troubleshooting Ion Suppression Start Biological Sample (e.g., Plasma) SamplePrep Sample Preparation Start->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis Result Avanafil Concentration DataAnalysis->Result LowSignal Low/Variable Signal? DataAnalysis->LowSignal LowSignal->Result No OptimizePrep Optimize Sample Prep (LLE/SPE) LowSignal->OptimizePrep Yes OptimizePrep->LC_Separation OptimizeLC Optimize LC Method OptimizeLC->LC_Separation UseIS Use Appropriate IS UseIS->SamplePrep

Caption: Workflow for Avanafil quantification and troubleshooting ion suppression.

SamplePreparationComparison cluster_methods Sample Preparation Methods Start Biological Sample PPT Protein Precipitation (PPT) - Simple, Fast - Higher Matrix Effects Start->PPT LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Good Recovery Start->LLE SPE Solid-Phase Extraction (SPE) - Cleanest Extract - Lowest Matrix Effects Start->SPE Cleanliness Sample Cleanliness PPT->Cleanliness Low LLE->Cleanliness Medium SPE->Cleanliness High IonSuppression Degree of Ion Suppression Cleanliness->IonSuppression Inversely Proportional

References

Troubleshooting poor peak shape for Avanafil in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Avanafil, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my Avanafil peak tailing?

Peak tailing is the most common peak shape issue for Avanafil and is often caused by secondary interactions between the basic Avanafil molecule and acidic silanol groups on the surface of silica-based HPLC columns. Avanafil has a basic pKa of approximately 6.54. At typical mid-range pH values, residual silanols on the column packing are ionized (negatively charged) and can strongly interact with the positively charged Avanafil, leading to a "tailing" effect on the peak.

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the column.

  • Mismatched Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause distortion.

  • Column Contamination or Degradation: Accumulation of matrix components or loss of the stationary phase can create active sites for tailing.

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to band broadening and tailing.

Q2: How can I fix peak tailing for Avanafil?

The primary strategy is to minimize the silanol interactions. This can be achieved through several approaches:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, neutralizing their negative charge and reducing interactions with the basic analyte.

  • Use of Mobile Phase Additives: Incorporating an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid helps to control the pH and improve peak shape. Some methods also use a combination of additives like TFA and Triethylamine (TEA) to mask silanol groups.

  • Column Selection: Using a modern, high-purity, end-capped C18 column is crucial. End-capping blocks many of the residual silanol groups. Columns specifically designed for basic compounds, such as those with polar-embedded phases, can also provide superior peak shape.

  • Buffer Concentration: Ensure the buffer strength is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.

Q3: My Avanafil peak is fronting. What does that mean?

Peak fronting (where the front of the peak is sloped) is less common than tailing but can occur. The most frequent causes are:

  • Sample Overload: Injecting a sample concentration that is too high for the column.

  • Poor Sample Solubility: If Avanafil is not fully dissolved in the sample solvent or precipitates upon injection into the mobile phase.

  • Temperature Mismatch: A significant difference in temperature between the column and the injected sample can sometimes cause fronting.

To resolve this, try reducing the sample concentration or injection volume and ensure the sample solvent is compatible with the mobile phase.

Q4: What are typical starting conditions for an Avanafil HPLC method?

Several published methods have demonstrated good results. A common starting point for a robust method would be a reverse-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile mixture.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Peak Tailing

This guide provides a systematic workflow to identify and resolve the cause of a tailing Avanafil peak.

Step 1: Assess the Tailing Factor Calculate the USP Tailing Factor (Tf). A value greater than 1.2 is generally considered significant tailing.

Step 2: Follow the Troubleshooting Workflow Use the following diagram to systematically investigate potential causes.

Technical Support Center: Avanafil-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avanafil-d4 as an internal standard in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable purity criteria for this compound when used as an internal standard in regulated bioanalysis?

A1: The purity of a deuterated internal standard like this compound is critical for ensuring the accuracy and reproducibility of quantitative results.[1][2] Regulatory guidelines and industry best practices recommend stringent purity criteria.[1] Key acceptance criteria are summarized in the table below.

Purity ParameterAcceptance CriteriaRationale
Isotopic Purity/Enrichment ≥ 98%To minimize the contribution of unlabeled Avanafil in the internal standard, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[1]
Chemical Purity > 99%To prevent interference from other impurities that may co-elute with the analyte or internal standard, affecting the precision and accuracy of the assay.[1]
Unlabeled Analyte Impurity Should not contribute more than 5% to the analyte response at the LLOQ.To ensure that the presence of unlabeled Avanafil in the this compound does not significantly impact the measurement of the analyte at low concentrations.[1]
Cross-Interference (IS to Analyte) Signal contribution to the analyte channel should be ≤ 20% of the LLOQ response.[3]To prevent the internal standard from artificially inflating the analyte signal.

Q2: How can impurities in my this compound internal standard affect my quantitative results?

A2: Impurities in this compound can lead to several issues in quantitative analysis:

  • Overestimation of the Analyte: The most common and critical impurity is the presence of unlabeled Avanafil in the this compound standard.[4] This unlabeled analyte will be detected along with the actual analyte in the sample, leading to a falsely elevated concentration.

  • Inaccurate Response Ratios: Other chemical impurities can co-elute with either the analyte or the internal standard, potentially causing ion suppression or enhancement in the mass spectrometer. This alters the analyte-to-internal standard response ratio, leading to inaccurate quantification.

  • Isobaric Interference: An impurity may have the same nominal mass as Avanafil or this compound, causing direct interference in the mass spectrometer and making it difficult to distinguish between the analyte and the impurity.

Q3: I am observing a slight shift in the retention time of this compound compared to Avanafil. Is this normal?

A3: Yes, a slight shift in retention time between a deuterated internal standard and the unlabeled analyte can occur. This is known as the "isotope effect." While stable isotope-labeled internal standards are designed to co-elute with the analyte, increased deuteration can sometimes lead to minor changes in chromatographic behavior.[2][3] It is important to ensure that this shift does not result in differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or matrix?

A4: Deuterium-hydrogen exchange is a potential issue with deuterium-labeled internal standards, especially if the deuterium atoms are located on exchangeable sites of the molecule (e.g., -OH, -NH).[2][3] For this compound, it is crucial that the deuterium labels are on stable positions within the molecule to prevent this exchange, which would alter the mass of the internal standard and compromise the assay.[2]

Troubleshooting Guides

Problem 1: Inaccurate results (bias) in quality control (QC) samples, particularly at the low end of the calibration curve.

  • Possible Cause: The presence of unlabeled Avanafil in the this compound internal standard is contributing to the analyte signal, causing a positive bias that is more pronounced at lower concentrations.[4]

  • Troubleshooting Steps:

    • Assess IS Contribution: Prepare a solution containing only the this compound internal standard at the concentration used in the assay. Analyze this solution using the mass spectrometer settings for the unlabeled Avanafil.

    • Quantify Interference: The response detected in the analyte channel should not be more than 5% of the response of the LLOQ standard.[1]

    • Corrective Action: If the contribution is too high, obtain a new, higher-purity batch of this compound. Alternatively, if the contribution is consistent, it may be possible to subtract the baseline contribution, though this is not ideal for regulated bioanalysis.

Problem 2: High variability in the internal standard response across a batch of samples.

  • Possible Cause: Inconsistent sample preparation, matrix effects, or issues with the LC-MS system. Impurities in the this compound could also potentially contribute to inconsistent ionization.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure consistent and accurate addition of the internal standard to all samples.

    • Evaluate Matrix Effects: A stable isotope-labeled internal standard should compensate for matrix effects.[2] If variability is high, it could indicate that the analyte and internal standard are not behaving identically. Investigate for co-eluting matrix components that may be affecting the internal standard's ionization more than the analyte's.

    • LC-MS System Check: Verify the performance of the autosampler, pump, and mass spectrometer to rule out system-related variability.

    • Purity Check: Consider the possibility that impurities in the this compound are contributing to inconsistent ionization in different sample matrices.

Experimental Protocols

Protocol 1: Assessment of Unlabeled Avanafil in this compound Internal Standard

Objective: To determine the contribution of unlabeled Avanafil in the this compound internal standard solution to the analyte signal at the LLOQ.

Materials:

  • This compound internal standard working solution (at the concentration used in the assay)

  • Blank matrix (e.g., plasma, urine)

  • LLOQ sample

  • Validated LC-MS/MS method for Avanafil

Procedure:

  • Prepare a "zero sample" by spiking the blank matrix with the this compound internal standard working solution.

  • Inject the prepared LLOQ sample and acquire the data. Determine the peak area of the Avanafil analyte.

  • Inject the "zero sample" and acquire data using the same LC-MS/MS method, monitoring the mass transition for unlabeled Avanafil.

  • Measure the peak area of any response at the retention time of Avanafil in the "zero sample."

  • Calculation:

    • % Contribution = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100

  • Acceptance Criterion: The % Contribution should be ≤ 5%.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation blank_matrix Blank Matrix zero_sample Inject 'Zero Sample' (Matrix + IS) blank_matrix->zero_sample is_solution This compound IS Solution is_solution->zero_sample lloq_sample LLOQ Sample analyze_lloq Inject LLOQ Sample lloq_sample->analyze_lloq measure_zero Measure Analyte Response in 'Zero Sample' zero_sample->measure_zero measure_lloq Measure Analyte Response in LLOQ analyze_lloq->measure_lloq calculate Calculate % Contribution measure_zero->calculate measure_lloq->calculate compare Compare to Acceptance Criteria (≤ 5%) calculate->compare troubleshooting_logic cluster_investigation Investigation Path cluster_outcomes Outcomes cluster_actions Corrective Actions start Inaccurate QC Results (Positive Bias at LLOQ) check_is Hypothesis: Unlabeled Analyte in IS start->check_is perform_test Action: Perform IS Contribution Test check_is->perform_test evaluate_result Evaluate: Contribution > 5% of LLOQ Response? perform_test->evaluate_result yes Yes evaluate_result->yes no No evaluate_result->no new_is Source New High-Purity IS Batch yes->new_is other_causes Investigate Other Causes (e.g., Matrix Effects, Calibration Issues) no->other_causes

References

Reducing variability in internal standard response for Avanafil-d4

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance for researchers encountering variability in the internal standard (IS) response of Avanafil-d4 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of internal standard variability in LC-MS/MS bioanalysis?

Variability in the internal standard response can originate from several stages of the analytical workflow. The most common sources include inconsistencies in sample preparation (e.g., extraction, evaporation), matrix effects, instrument-related issues (e.g., injection volume errors, ion source fluctuations), and the stability of the internal standard itself. A stable isotope-labeled internal standard (SIL-IS) like this compound is expected to track the analyte (Avanafil) closely, compensating for many of these variations. However, significant variability is a sign that this compensation is failing and needs investigation.

Q2: What are the acceptable limits for internal standard response variability?

While regulatory guidelines do not set a strict universal limit, a common practice in bioanalytical laboratories is to investigate any batch where the IS response of individual samples deviates significantly from the mean response of all samples or the mean of the calibration standards. A typical starting point for investigation is when the IS response is outside 50% to 150% of the mean IS response of the calibration standards and QCs. High coefficients of variation (%CV) across a batch are also an indicator of a potential issue.

Q3: Can the quality of the deuterated internal standard affect the analysis?

Absolutely. The ideal deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity. The presence of unlabeled Avanafil as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). Furthermore, the position of the deuterium labels should be on chemically stable parts of the molecule to prevent back-exchange with hydrogen from the solvent, which would alter the IS concentration over time.

Q4: What is the "matrix effect" and how does it impact this compound response?

The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine). Even though this compound is chemically similar to Avanafil, matrix components can still affect its ionization. If the matrix effect is inconsistent across different samples (i.e., different patient or animal lots), it can lead to high variability in the IS response and compromise the accuracy of the results.

Troubleshooting Guide

Problem: Inconsistent or Drifting IS Response Across an Analytical Batch

This issue often points to problems in sample preparation, autosampler performance, or chromatographic conditions.

Root Cause Analysis and Solutions:

  • Inconsistent Sample Preparation: Manual or automated liquid handling steps are a primary source of variability.

    • Troubleshooting:

      • Verify the precision of pipettes and automated liquid handlers.

      • Ensure thorough vortexing at all mixing steps, especially after adding the IS solution to the biological matrix.

      • If using an evaporator, check for uniform gas flow across all positions to prevent variable evaporation rates.

  • Autosampler and Injection Issues: Errors in injection volume can directly cause IS response variability.

    • Troubleshooting:

      • Check the autosampler for leaks, syringe wear, and correct needle placement. A partial blockage of the autosampler needle can cause smaller volumes to be injected over time.

      • Ensure the sample draw speed is appropriate for the viscosity of the final extract.

      • Use a strong needle wash solution to prevent carryover, which can affect subsequent injections.

  • Chromatographic Separation: Poor chromatography can lead to co-elution with matrix components, causing variable ion suppression.

    • Troubleshooting:

      • Ensure the retention times for both Avanafil and this compound are stable across the run. A shift in retention time could indicate column degradation or mobile phase issues.

      • Optimize the chromatographic method to separate Avanafil from major matrix components like phospholipids.

Problem: IS Response is Systematically Lower in Samples vs. Calibration Standards

This pattern strongly suggests the presence of significant and consistent matrix effects (ion suppression).

Root Cause Analysis and Solutions:

  • Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.

    • Troubleshooting:

      • Evaluate alternative sample preparation techniques. For example, if using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which often provide cleaner extracts.

      • Optimize the existing extraction protocol. For SPE, this could involve testing different wash solvents or sorbent chemistries.

  • Ionization Suppression: Endogenous compounds from the biological matrix are co-eluting with this compound and competing for ionization in the MS source.

    • Troubleshooting:

      • Modify the chromatographic gradient to better separate this compound from the region where ion suppression occurs. A post-column infusion experiment can identify these regions.

      • If possible, switch to a different ionization source (e.g., APCI instead of ESI), as some sources are less susceptible to matrix effects.

Data Presentation: Impact of Sample Preparation on IS Variability

The following table demonstrates how the choice of sample preparation can impact the internal standard response and variability when analyzing this compound in human plasma.

Sample Preparation MethodMean IS Peak Area%CV of IS Peak AreaMatrix Factor (MF)
Protein Precipitation (PPT)1,850,40018.5%0.68
Liquid-Liquid Extraction (LLE)2,415,8009.2%0.89
Solid-Phase Extraction (SPE) 2,650,100 4.1% 0.98

Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. A value close to 1 indicates minimal matrix effect.

Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Avanafil from Human Plasma

This protocol provides a robust method for extracting Avanafil and this compound from plasma, minimizing matrix effects.

  • Sample Pre-treatment:

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.

  • Wash Steps:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high variability in the this compound internal standard response.

G start High IS Variability Observed (%CV > 15%) check_prep Review Sample Preparation Steps start->check_prep check_lc Evaluate LC Performance start->check_lc check_ms Assess MS Performance start->check_ms pipetting Pipetting / Liquid Handling Error? check_prep->pipetting rt_shift Retention Time Shifting? check_lc->rt_shift ion_source Ion Source Contamination? check_ms->ion_source evaporation Inconsistent Evaporation? pipetting->evaporation No solve_pipetting Calibrate Pipettes Ensure Proper Mixing pipetting->solve_pipetting Yes solve_evaporation Check Evaporator Uniformity evaporation->solve_evaporation Yes peak_shape Poor Peak Shape? rt_shift->peak_shape No solve_rt Equilibrate Column Check Mobile Phase rt_shift->solve_rt Yes solve_peak Replace Column Optimize Gradient peak_shape->solve_peak Yes solve_ms Clean Ion Source ion_source->solve_ms Yes

Caption: Troubleshooting workflow for high internal standard variability.

SPE Workflow Diagram

This diagram illustrates the key steps in the Solid-Phase Extraction (SPE) protocol.

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Final Preparation p1 1. Aliquot Plasma p2 2. Add IS (this compound) p1->p2 p3 3. Acidify with Phosphoric Acid p2->p3 s3 6. Load Sample p3->s3 s1 4. Condition with Methanol s2 5. Equilibrate with Water s1->s2 s2->s3 s4 7. Wash (Acidic & Organic) s3->s4 s5 8. Elute with Basic Methanol s4->s5 f1 9. Evaporate to Dryness s5->f1 f2 10. Reconstitute f1->f2 f3 11. Inject for LC-MS/MS f2->f3

Caption: Workflow for Solid-Phase Extraction (SPE) of Avanafil.

Cause-and-Effect Relationship Diagram

This diagram shows the potential relationships between different experimental factors and the resulting IS variability.

CauseEffect problem IS Response Variability cat_sample_prep Sample Preparation cat_sample_prep->problem cat_lc LC System cat_lc->problem cat_ms MS System cat_ms->problem cat_reagents Reagents / Standard cat_reagents->problem c1 Inconsistent Pipetting c1->cat_sample_prep c2 Poor Extraction Recovery c2->cat_sample_prep c3 Matrix Effects c3->cat_sample_prep c4 Column Degradation c4->cat_lc c5 Mobile Phase Inconsistency c5->cat_lc c6 Injector Variability c6->cat_lc c7 Ion Source Contamination c7->cat_ms c8 Detector Drift c8->cat_ms c9 IS Purity Issues c9->cat_reagents c10 IS Stability (e.g., H/D Exchange) c10->cat_reagents

Caption: Cause-and-effect diagram for IS response variability.

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Avanafil: Deuterated vs. Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds is paramount. In the realm of bioanalysis, the choice of an internal standard (IS) is a critical decision that significantly impacts the reliability of an analytical method. This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Avanafil using a stable isotope-labeled (deuterated) internal standard versus alternative methods employing a non-deuterated internal standard or an external standard approach.

The use of a deuterated internal standard, such as Avanafil-¹³C-d₃, is widely considered the gold standard in quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. This guide presents supporting experimental data from published studies to illustrate the performance differences between these methodologies.

Comparative Analysis of Validation Parameters

The following tables summarize the key validation parameters for three distinct analytical methods for Avanafil quantification.

Method 1: LC-MS/MS with a Deuterated Internal Standard (Avanafil-¹³C-d₃). Data is based on a bioequivalence study and typical performance characteristics for such methods.

Method 2: LC-MS/MS with a Non-Deuterated Internal Standard (Tadalafil). This method provides a robust alternative when a deuterated standard is unavailable.

Method 3: LC-MS/MS without a dedicated internal standard, relying on external calibration. This approach is more susceptible to variability.

Validation Parameter Method 1: LC-MS/MS with Deuterated IS (Avanafil-¹³C-d₃) Method 2: LC-MS/MS with Non-Deuterated IS (Tadalafil) Method 3: LC-MS/MS (External Standard)
Linearity Range 1.0 - 500 ng/mL10 - 6000 ng/mL150 - 6000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL10 ng/mL150 ng/mL
Intra-day Precision (%RSD) < 10%< 15%< 2.0%
Inter-day Precision (%RSD) < 10%< 15%< 2.0%
Intra-day Accuracy (%Bias) ± 10%± 15%Not explicitly stated (Recovery >95%)
Inter-day Accuracy (%Bias) ± 10%± 15%Not explicitly stated (Recovery >95%)
Mean Recovery > 90%> 85%> 95%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: LC-MS/MS with Deuterated Internal Standard (Avanafil-¹³C-d₃)

This protocol is synthesized from a bioequivalence study and established best practices for bioanalytical method validation.

  • Sample Preparation: To 200 µL of human plasma, 50 µL of Avanafil-¹³C-d₃ internal standard solution is added. Protein precipitation is performed by adding 600 µL of acetonitrile. The mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 Series HPLC

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization: Electrospray Ionization (ESI), positive mode

    • MRM Transitions:

      • Avanafil: m/z 484.2 → 282.1

      • Avanafil-¹³C-d₃: m/z 488.2 → 282.1 (illustrative)

Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Tadalafil)

This protocol is based on a study for the simultaneous determination of Avanafil and Dapoxetine.

  • Sample Preparation: To 500 µL of human plasma, 50 µL of Tadalafil internal standard solution (1000 ng/mL) is added, followed by 1 mL of acetonitrile for protein precipitation. The mixture is vortexed for 1 minute and centrifuged at 14,000 rpm for 10 minutes. The supernatant is collected and evaporated to dryness under a nitrogen stream. The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Agilent 6460 LC-QqQ-MS

    • Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 µm)

    • Mobile Phase: 0.1% formic acid in water : acetonitrile (60:40, v/v)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization: ESI, positive mode

    • MRM Transitions:

      • Avanafil: m/z 484.5 → 365.3

      • Tadalafil (IS): m/z 390.2 → 268.3

Method 3: LC-MS/MS (External Standard)

This protocol is derived from a study on the determination of Avanafil in pharmaceutical preparations.[2][3][4]

  • Sample Preparation: A stock solution of Avanafil is prepared in methanol. Working solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range. For pharmaceutical dosage forms, tablets are crushed, and a powder equivalent to a specific amount of Avanafil is dissolved in the mobile phase, sonicated, and filtered.

  • Chromatographic Conditions: [2][3][4]

    • Instrument: LC-MS/MS system

    • Column: Chromolith® High Resolution RP-18e (100 × 4.6 mm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 0.3 µL

  • Mass Spectrometric Conditions: [2][3][4]

    • Ionization: ESI, positive mode

    • MRM Transitions: m/z 484.1 → 149.1, 484.1 → 282.1, 484.1 → 365.1

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard, adhering to regulatory guidelines.

G cluster_prep Method Development cluster_val Method Validation cluster_app Sample Analysis dev_start Define Analyte & IS (Avanafil & Avanafil-d_n) opt_lc Optimize LC Parameters (Column, Mobile Phase) dev_start->opt_lc opt_ms Optimize MS Parameters (MRM Transitions, CE) opt_lc->opt_ms val_start Prepare Validation Plan (ICH/FDA Guidelines) opt_ms->val_start Optimized Method specificity Specificity & Selectivity val_start->specificity linearity Linearity, Range & LLOQ val_start->linearity accuracy Accuracy & Precision (Intra/Inter-day) val_start->accuracy recovery Recovery & Matrix Effect val_start->recovery stability Stability (Freeze-Thaw, Bench-Top, Long-Term) val_start->stability sample_prep Sample Preparation (Spike IS, Protein Precipitation) accuracy->sample_prep Validated Method lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_proc Data Processing (Peak Integration, Calibration) lcms_analysis->data_proc report Generate Report data_proc->report

References

A Comparative Guide to the Bioanalytical Methods for Avanafil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Avanafil in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comparative overview of validated bioanalytical methods for Avanafil, focusing on their performance, experimental protocols, and key validation parameters.

The primary analytical techniques for Avanafil bioanalysis are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (LC-DAD). LC-MS/MS methods are generally favored for their high sensitivity and selectivity, making them ideal for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be detected in complex biological matrices like plasma.[1][2][3][4] On the other hand, LC-DAD offers a more accessible and cost-effective alternative for quality control analysis of pharmaceutical preparations.[5][6]

Comparative Performance of Bioanalytical Methods

The selection of a bioanalytical method is often a trade-off between the required sensitivity, the nature of the sample, and the available instrumentation. Below is a summary of the performance characteristics of different validated methods for Avanafil quantification.

MethodMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
LC-MS/MS Human Plasma10 - 6000Within ±15% of nominal< 15%Not Reported[2]
LC-MS/MS Rat Plasma50 - 3200Not ReportedNot Reported96.60 ± 2.44[1][3][4]
LC-MS/MS Rat Brain Homogenate50 - 3200Not ReportedNot Reported94.50 ± 1.86[1][3][4]
LC-DAD Pharmaceutical Preparations500 - 20,000> 95%< 2.0%> 95%[5][6]
RP-HPLC Tablet Dosage Form5,000 - 100,00098.8 - 101.2< 2.0%Not Reported[7]
RP-HPLC Pharmaceutical Formulation500 - 10,00099.8 - 100.2< 2.0%Not Reported[8]

Detailed Experimental Protocols

The methodologies employed for Avanafil analysis vary in terms of sample preparation, chromatographic separation, and detection.

Method 1: LC-MS/MS for Avanafil in Human Plasma

This method is suitable for clinical studies requiring high sensitivity for the simultaneous determination of Avanafil and Dapoxetine.[2]

  • Sample Preparation: A protein precipitation technique is utilized. To 100 µL of human plasma, 200 µL of acetonitrile containing the internal standard (Tadalafil) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 µm).[2]

    • Mobile Phase: 0.1% formic acid in water and acetonitrile (60:40, v/v).[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Total Run Time: 6 minutes.[2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitored Transitions: Specific precursor-to-product ion transitions for Avanafil, Dapoxetine, and the internal standard are monitored using Multiple Reaction Monitoring (MRM).

Method 2: LC-MS/MS for Avanafil in Rat Plasma and Brain

This method was developed for pharmacokinetic studies in preclinical animal models.[1][3][4]

  • Sample Preparation: Liquid-liquid extraction is employed. To 100 µL of plasma or brain homogenate, an internal standard is added, followed by 1 mL of acetonitrile.[3] The mixture is vortexed and centrifuged.[3] The supernatant is then filtered before injection.[3]

  • Chromatographic Conditions:

    • Column: Nucleodur C18.[1][3][4]

    • Mobile Phase: 0.1% formic acid and acetonitrile (29:71, v/v).[1][3][4]

    • Flow Rate: 0.5 mL/min.[1][3][4]

  • Mass Spectrometric Detection:

    • Mode: Positive Multiple Reaction Monitoring (MRM).[1][3][4]

Method 3: LC-DAD for Avanafil in Pharmaceutical Preparations

This method is designed for the quality control of Avanafil in tablet formulations.[5][6]

  • Sample Preparation: A portion of finely powdered tablets equivalent to a specific amount of Avanafil is dissolved in a suitable diluent and sonicated. The solution is then filtered before analysis.

  • Chromatographic Conditions:

    • Column: Chromolith® High Resolution RP-18e (100 × 4.6 mm).[5][6]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used.

    • Flow Rate: 0.5 mL/min.[5][6]

  • Detection:

    • Wavelength: UV detection is performed at a wavelength where Avanafil shows maximum absorbance.

Visualizing the Bioanalytical Workflows

The following diagrams illustrate the logical flow of the described bioanalytical methods.

cluster_0 LC-MS/MS Workflow for Avanafil in Human Plasma Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard (Tadalafil) in Acetonitrile Plasma_Sample->Add_IS 100 µL Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant LC_MSMS_Analysis LC-MS/MS Analysis (MRM) Collect_Supernatant->LC_MSMS_Analysis Inject Data_Processing Data Processing & Quantification LC_MSMS_Analysis->Data_Processing

Caption: Workflow for LC-MS/MS analysis of Avanafil in human plasma.

cluster_1 LC-MS/MS Workflow for Avanafil in Rat Tissues Tissue_Sample Rat Plasma or Brain Homogenate Add_IS_ACN Add Internal Standard & Acetonitrile Tissue_Sample->Add_IS_ACN 100 µL Vortex_Centrifuge_Filter Vortex, Centrifuge & Filter Add_IS_ACN->Vortex_Centrifuge_Filter LC_MSMS_Analysis LC-MS/MS Analysis (MRM) Vortex_Centrifuge_Filter->LC_MSMS_Analysis Inject Pharmacokinetic_Analysis Pharmacokinetic Analysis LC_MSMS_Analysis->Pharmacokinetic_Analysis cluster_2 LC-DAD Workflow for Avanafil in Pharmaceutical Preparations Tablet_Powder Tablet Powder Dissolve_Sonicate Dissolve in Diluent & Sonicate Tablet_Powder->Dissolve_Sonicate Filter Filter Solution Dissolve_Sonicate->Filter LC_DAD_Analysis LC-DAD Analysis Filter->LC_DAD_Analysis Inject Quality_Control_Assessment Quality Control Assessment LC_DAD_Analysis->Quality_Control_Assessment

References

A Comparative Guide to Internal Standards for Avanafil Analysis: A Focus on Avanafil-d4 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical determinant of the robustness, accuracy, and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of Avanafil-d4 with other commonly employed internal standards for Avanafil analysis, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Ideally, an internal standard should be a stable isotope-labeled (SIL) version of the analyte. These compounds, such as this compound or Avanafil-¹³C-d₃, co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency. This mimicry allows for effective compensation for variations during sample preparation and analysis, leading to highly accurate and precise results.

While specific data for this compound is not extensively published in direct comparative studies, the performance of a closely related stable isotope-labeled standard, Avanafil-¹³C-d₃ , provides a strong benchmark.

Performance Comparison of Internal Standards

The following tables summarize the performance of different internal standards used for the bioanalytical quantification of Avanafil, as reported in various scientific publications. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Performance Characteristics of Avanafil-¹³C-d₃ as an Internal Standard for Avanafil Analysis

ParameterPerformanceReference
Linearity Range 15.0 - 6000 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Within-Day Accuracy (%) -4.6 to 6.3[1]
Between-Day Accuracy (%) -2.7 to 2.8[1]
Within-Day Precision (%RSD) ≤ 4.2[1]
Between-Day Precision (%RSD) ≤ 3.9[1]

Table 2: Performance Characteristics of Valsartan as an Internal Standard for Avanafil Analysis

ParameterPerformance (in Rat Plasma)Reference
Linearity Range 50.0 - 3200.0 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.995[2][3]
Recovery (%) 96.60 ± 2.44[2][3]
Precision (%RSD) 0.85 to 1.02 (Intra-day), 1.10 to 2.15 (Inter-day)[4]
Accuracy (%Error) -1.13 to 1.05 (Intra-day), -0.98 to 1.12 (Inter-day)[4]

Table 3: Performance Characteristics of Tadalafil as an Internal Standard for Avanafil Analysis

ParameterPerformanceReference
Linearity Range 10 - 6000 ng/mL[5][6]
Correlation Coefficient (r²) Not explicitly stated, but linearity was established[5][6]
Recovery (%) ~90 (using protein precipitation)[5]
Precision (%RSD) Within acceptable limits as per US-FDA recommendations[5][6]
Accuracy (%) Within acceptable limits as per US-FDA recommendations[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are summaries of the experimental protocols from the cited studies.

Method Using Avanafil-¹³C-d₃ as Internal Standard[1]
  • Sample Preparation: Protein precipitation.

  • Chromatography: LC-20AD system with an Ultimate XB C18 column (2.1 x 50.0 mm, 5.0 µm).

  • Mobile Phase: A gradient of aqueous solution with 0.1% formic acid and acetonitrile with 0.1% formic acid at a flow rate of 1.0 mL/min.

  • Mass Spectrometry: QTRAP 4000 mass spectrometer with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) transitions were m/z 484.2 → 154.8 for Avanafil and 488.3 → 158.8 for the internal standard.

Method Using Valsartan as Internal Standard[2][3]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Agilent 6460 LC-QqQ-MS with a Nucleodur C18 column.

  • Mobile Phase: 0.1% formic acid and acetonitrile (29:71, v/v) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Triple quad mass spectrometer with ESI in positive MRM mode.

Method Using Tadalafil as Internal Standard[5][6]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography: Agilent Zorbax Eclipse XDB C18 column (4.6 × 50 mm, 1.8 µm).

  • Mobile Phase: 0.1% formic acid:acetonitrile (60:40, v/v) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: ESI in positive mode with MRM. The fragmentation voltage was 135 V and collision energies were 28 V for Avanafil and 25 V for Tadalafil.

Visualizing the Workflow and Mechanism

To further clarify the analytical process and the pharmacological context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or other) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Avanafil bioanalysis.

Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase converts to Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Erection Erection Smooth_Muscle_Relaxation->Erection Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Signaling pathway of Avanafil's mechanism of action.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Avanafil.

  • This compound (and by extension, Avanafil-¹³C-d₃) represents the gold standard. As a stable isotope-labeled analog, it offers the best performance in terms of accuracy and precision by effectively compensating for matrix effects and variations in sample processing. For definitive pharmacokinetic and bioequivalence studies, a SIL internal standard is highly recommended.

  • Valsartan and Tadalafil are suitable alternative internal standards. They are structurally different from Avanafil, which can sometimes be an advantage in avoiding cross-signal interference. The data shows that methods using these internal standards can be successfully validated to meet regulatory requirements. However, they may not perfectly mimic the behavior of Avanafil during extraction and ionization, potentially leading to less effective compensation for matrix effects compared to a SIL internal standard.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, precision, cost, and the availability of the standard. Regardless of the choice, thorough method validation in the specific biological matrix is essential to ensure the generation of high-quality, reliable data.

References

Inter-day and intra-day precision and accuracy for Avanafil assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure reliable and reproducible results. This guide provides a detailed comparison of the inter-day and intra-day precision and accuracy of various analytical methods for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor. The data presented is compiled from several studies, offering a comprehensive overview of the performance of different assays.

Quantitative Performance Data

The precision of an analytical method is typically expressed as the relative standard deviation (%RSD), while accuracy is often reported as the percentage of recovery. The following tables summarize the inter-day and intra-day precision and accuracy for Avanafil assays using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Avanafil Assay Performance
Analytical MethodParameterInter-day Precision (%RSD)Intra-day Precision (%RSD)Accuracy (%)
RP-HPLC Avanafil0.33-0.63[1]0.35-0.61[1]98-102[1]
RP-HPLC Avanafil< 2.0[2]< 2.0[2]Not explicitly stated, but recovery was good[2]
UPLC Avanafil Impurities0.407-2.187[3]0.085-0.962[3]92.17-103.14[3]
LC-DAD Avanafil< 2.0[4][5]< 2.0[4][5]> 95[4][5]
LC-MS/MS Avanafil< 2.0[4][5]< 2.0[4][5]> 95[4][5]

Comparison with Other PDE5 Inhibitor Assays

While a direct head-to-head comparison in a single study is limited, the following table provides an overview of the performance of assays for other PDE5 inhibitors, offering a broader context for the performance of Avanafil assays.

PDE5 InhibitorAnalytical MethodInter-day Precision (%RSD)Intra-day Precision (%RSD)Accuracy (%)
Sildenafil, Tadalafil, Vardenafil PDE5 Inhibition AssayNot specifiedNot specifiedNot specified, focused on detection[6][7]
Tadalafil SpectrophotometricNot specifiedNot specifiedNot specified[8]

Experimental Protocols

The methodologies employed in these studies are crucial for understanding and reproducing the presented data. Below are detailed experimental protocols for the RP-HPLC and LC-MS/MS assays for Avanafil.

RP-HPLC Method for Avanafil in Pharmaceutical Formulation[1]
  • Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.

  • Column: Inertsil ODS C18 column (4.6 x 250mm, 5µm).[1]

  • Mobile Phase: A mixture of Methanol and 0.1% Ortho-Phosphoric Acid (OPA) in a 75:25 v/v ratio.[1]

  • Flow Rate: 1 ml/min.[1]

  • Detection Wavelength: 246 nm.[1]

  • Injection Volume: 20 µl.[1]

  • Sample Preparation: Standard and sample solutions of Avanafil were prepared in the mobile phase. Tablet powder was used for the assay in pharmaceutical formulations.[1]

  • Validation: The method was validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[1]

LC-MS/MS Method for Simultaneous Determination of Avanafil and Dapoxetine in Human Plasma[9]
  • Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: Agilent Zorbax Eclipse XDB C18 column (4.6 × 50 mm, 1.8 μm).[9]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 60:40 v/v ratio.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Internal Standard: Tadalafil.[9]

  • Sample Preparation: Protein precipitation was used for sample preparation from human plasma.[9]

  • Validation: The bio-analytical method was validated according to US-FDA guidelines, including assessments of sensitivity, selectivity, linearity, accuracy, precision, dilution integrity, matrix effect, and carryover.[9][10]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the typical workflows for sample analysis using RP-HPLC and a comparison of key analytical parameters.

Avanafil Assay Experimental Workflow cluster_SamplePrep Sample Preparation cluster_HPLC RP-HPLC Analysis cluster_DataAnalysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Tablet/Plasma Filtration Filtration Dissolution->Filtration Mobile Phase/Precipitation Injection_Sample Injection_Sample Filtration->Injection_Sample 0.45µm filter Column Column Injection_Sample->Column 20µL injection Detection Detection Column->Detection C18 Column Mobile Phase Data_Acquisition Data_Acquisition Detection->Data_Acquisition UV Detector (246nm) Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Area Results Results Quantification->Results

Caption: Experimental workflow for Avanafil assay using RP-HPLC.

Analytical Method Performance Comparison cluster_Performance Key Performance Metrics cluster_Alternatives Alternative PDE5 Assays Avanafil_Assay Avanafil Assay Precision Precision (%RSD) Avanafil_Assay->Precision Accuracy Accuracy (% Recovery) Avanafil_Assay->Accuracy Sensitivity Sensitivity (LOD/LOQ) Avanafil_Assay->Sensitivity Specificity Specificity Avanafil_Assay->Specificity Comparison_Precision Lower %RSD is better Comparison_Accuracy Closer to 100% is better Other_PDE5 Other PDE5 Inhibitor Assays Other_PDE5->Precision Other_PDE5->Accuracy

Caption: Logical relationship of key performance metrics for analytical assays.

References

A Comparative Guide to the Quantitative Analysis of Avanafil: Linearity and LLOQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The focus is on two critical validation parameters: linearity and the lower limit of quantification (LLOQ). This document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an analytical method for Avanafil quantification depends on several factors, including the required sensitivity, the nature of the sample matrix (e.g., pharmaceutical formulations, biological fluids), and the available instrumentation. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common approach, offering a balance of sensitivity, specificity, and efficiency.

Below is a summary of the performance characteristics of different analytical methods reported for Avanafil quantification.

MethodLinearity RangeLower Limit of Quantification (LLOQ)Limit of Detection (LOD)
LC-DAD 0.5–20 µg/mL[1]Not explicitly stated, but linearity starts at 0.5 µg/mL-
LC-MS/MS 150–6000 ng/mL[1]150 ng/mL-
UPLC 0.03–3.00 µg/mL[2]0.03 µg/mL (as LOQ)Signal-to-noise ratio of 3 used for determination
RP-HPLC 5–100 µg/mL[3][4]5 µg/mL-
HPTLC 1040–3640 ng/spot80 ng/spot-
Spectrofluorimetry 0.4 - 1.2 µg/mL[5]0.0195 µg/mL[5]0.0064 µg/mL[5]
Derivative Spectrophotometry 1–12 µg/mL[6]-0.27 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for some of the key methods mentioned above.

LC-MS/MS Method[1]
  • Instrumentation : Liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Conditions :

    • Column : Chromolith® High Resolution RP-18e (100 × 4.6 mm).[1]

    • Mobile Phase : A gradient mixture of two eluents.

    • Flow Rate : 0.5 mL/min.[1]

    • Injection Volume : Not specified.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Monitored Transitions : Specific precursor-to-product ion transitions for Avanafil.

  • Sample Preparation : For pharmaceutical preparations, tablets are crushed, and a specific amount is dissolved in a suitable solvent, followed by dilution to the desired concentration range.[1]

UPLC Method[2]
  • Instrumentation : Agilent 1260 UHPLC system.[2]

  • Chromatographic Conditions :

    • Column : Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm particle size).[2]

    • Mobile Phase : A gradient of 20 mM ammonium formate (pH 5.0) and acetonitrile.[2]

    • Flow Rate : Not specified.

    • Column Temperature : 35 °C.[7]

    • Detection : Diode Array Detector (DAD) at 239 nm.[7]

  • Sample Preparation : Involves dissolving the sample in a suitable diluent to achieve concentrations within the linear range.

RP-HPLC Method[3][4]
  • Instrumentation : High-Performance Liquid Chromatograph.

  • Chromatographic Conditions :

    • Column : InertSustain C18 (250 mm × 4.6 mm, 5 µm).[3]

    • Mobile Phase : A mixture of water, acetonitrile, and trifluoroacetic acid (65:35:0.1% v/v/v).[3]

    • Flow Rate : 1.0 mL/min.[3][4]

    • Detection : UV detector at 238 nm.[3][4]

  • Sample Preparation : Ten tablets are weighed and crushed. A portion of the powder equivalent to 10 mg of Avanafil is dissolved in the diluent, sonicated, and diluted to the final concentration.[4]

Visualizations

Signaling Pathway of Avanafil

Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[8][9] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which is crucial for penile erection.[8][10]

Avanafil_Pathway cluster_0 Physiological Process cluster_1 Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation GMP GMP cGMP->GMP PDE5 (Hydrolysis) Erection Erection Smooth_Muscle_Relaxation->Erection Avanafil Avanafil PDE5 PDE5 Avanafil->PDE5 Inhibits

Caption: Mechanism of action of Avanafil.

Experimental Workflow for Avanafil Quantification

The following diagram illustrates a typical workflow for the quantification of Avanafil in a pharmaceutical tablet formulation using RP-HPLC.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh and Crush Tablets dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Working Concentration sonicate->dilute inject Inject Sample into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 238 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Avanafil Concentration calibrate->quantify

Caption: Workflow for RP-HPLC analysis of Avanafil tablets.

References

A Comparative Guide to the Bioanalysis of Avanafil: Performance of Avanafil-d4 and Alternative Internal Standards in Plasma and Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Avanafil-d4, with alternative internal standards in human plasma and urine, supported by experimental data from published studies.

Principle of Internal Standards in Bioanalysis

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the analyte. However, structurally similar molecules are also employed as alternatives.

Performance Comparison in Human Plasma

The selection of an internal standard for Avanafil analysis in plasma is critical for ensuring accuracy and precision. While data on this compound is limited, its close analog, Avanafil-¹³C-d₃, has been successfully used, and its performance can be considered representative. This section compares the performance of this stable isotope-labeled internal standard with other reported alternatives.

Table 1: Performance of Internal Standards for Avanafil Analysis in Human Plasma

Internal StandardAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Avanafil-¹³C-d₃ Not explicitly reported, but expected to be similar to Avanafil and compensated for by the IS.Expected to be minimal and effectively compensated.Co-elution with Avanafil, compensates for matrix effects and extraction variability effectively.Higher cost and potential for isotopic interference if not carefully monitored.
Tadalafil 90 ± 7Not explicitly quantified, but the use of an IS aimed to diminish it.Structurally related PDE5 inhibitor, commercially available.Different chromatographic retention and potential for differential matrix effects compared to Avanafil.
Valsartan 96.60 ± 2.44 (in rat plasma)Minimal ionization suppression reported.Chemically distinct, reducing the risk of cross-talk in MS/MS.Significant differences in chemical properties may lead to poor compensation for matrix effects and extraction variability.

Performance Comparison in Human Urine

Data on the use of internal standards for Avanafil quantification in urine is less abundant. However, existing studies on the simultaneous analysis of multiple PDE5 inhibitors provide insights into achievable performance.

Table 2: Performance of Internal Standards for Avanafil Analysis in Human Urine

Internal StandardAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Deuterated Analogs (e.g., this compound) High recovery is expected.Expected to be minimal and effectively compensated.Optimal for compensating for variability in the complex urine matrix.Limited published data specifically for this compound in urine.
Structurally Related PDE5 inhibitors (e.g., Sildenafil) High recoveries (98.26–100.92%) have been reported for Avanafil in a multi-analyte study, suggesting a suitable IS was used.[1]Not explicitly reported.Readily available and cost-effective.Potential for different extraction efficiency and matrix effects compared to Avanafil.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following protocols are based on published literature for the analysis of Avanafil in plasma.

Method 1: Analysis of Avanafil in Human Plasma using Avanafil-¹³C-d₃ as Internal Standard

This method is adapted from a bioequivalence study of Avanafil.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution (Avanafil-¹³C-d₃ in methanol).

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject a 5 µL aliquot into the LC-MS/MS system.

  • Chromatographic Conditions:

    • LC System: Shimadzu LC-20AD system

    • Column: Ultimate XB C18 (2.1 × 50.0 mm, 5.0 μm)

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: AB Sciex QTRAP 4000

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Avanafil: m/z 484.2 → 154.8

      • Avanafil-¹³C-d₃: m/z 488.3 → 158.8

Method 2: Analysis of Avanafil in Human Plasma using Tadalafil as Internal Standard

This method is adapted from a study on the simultaneous determination of Avanafil and Dapoxetine.[2][3]

  • Sample Preparation (Protein Precipitation):

    • To 250 µL of human plasma, add 100 µL of Tadalafil internal standard solution (25 µg/mL in methanol).[3]

    • Vortex for 2 minutes.[3]

    • Add 500 µL of acetonitrile for protein precipitation.[3]

    • Vortex for another 2 minutes and then centrifuge at 6000 rpm for 10 minutes.[3]

    • Transfer 200 µL of the clear supernatant for injection.[3]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 μm)[2]

    • Mobile Phase: 0.1% formic acid in water : acetonitrile (60:40, v/v)[2]

    • Flow Rate: 0.5 mL/min[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: (Specific m/z values not provided in the abstract, but would be determined during method development)

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalytical quantification of Avanafil in a biological matrix using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard (this compound or Alternative) sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

References

A Comparative Guide to the Robustness of Avanafil Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction, is critical for quality control, pharmacokinetic studies, and formulation development.[1][2][3][4] This guide provides a comparative evaluation of the robustness of various analytical methods for Avanafil quantification, supported by experimental data from published studies.

Comparative Analysis of Avanafil Quantification Methods

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most predominantly employed techniques for the quantification of Avanafil.[1][2][3][5] The choice of method often depends on the required sensitivity, selectivity, and the matrix in which Avanafil is to be quantified.

Method Performance Summary

The following table summarizes the key performance parameters of different validated methods for Avanafil quantification.

MethodMatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQReference
RP-HPLC-UV Tablet Dosage Form5-100 µg/mL98.6-101.4%< 2.0--[5]
RP-HPLC Tablet Dosage Form0.5-10 µg/mL-< 2.00.02 µg/mL0.08 µg/mL[6]
LC-DAD Pharmaceutical Preparations0.5–20 μg/mL> 95%< 2.0--[1][2][3]
LC-MS/MS Pharmaceutical Preparations150–6000 ng/mL> 95%< 2.0--[1][2][3]
UPLC Bulk Drug-----[7][8]
LC-MS/MS Human Plasma10–6000 ng/mL----[9][10]
LC-MS/MS Rat Plasma & Brain-94.50-96.60%---[11]
HPTLC Tablet Dosage Form1040-3640 ng/spot----[12]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, DAD: Diode Array Detector, UPLC: Ultra-Performance Liquid Chromatography, HPTLC: High-Performance Thin-Layer Chromatography. '-' indicates data not specified in the cited reference.

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating the robustness of an analytical method. Below are the experimental protocols for two common Avanafil quantification methods.

RP-HPLC-UV Method for Tablet Dosage Form

This method is suitable for the routine quality control analysis of Avanafil in solid dosage forms.[5]

  • Chromatographic System:

    • Column: Inert sustained C18 (250 mm × 4.6 mm, 5 µm)[5]

    • Mobile Phase: Water, Acetonitrile, and Trifluoroacetic acid (65:35:0.1% v/v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection Wavelength: 238 nm[5]

    • Column Temperature: 30°C

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of Avanafil working standard and transfer to a 100 mL volumetric flask.

    • Dissolve in the diluent (mobile phase) with the aid of sonication.

    • Make up the volume to 100 mL with the diluent to obtain a concentration of 100 µg/mL.[5]

    • Further dilute 5 mL of this stock solution to 10 mL with the diluent to get a final concentration of 50 µg/mL.[5]

  • Preparation of Sample Solution (from Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Avanafil and transfer to a 100 mL volumetric flask.

    • Add diluent and sonicate for 15 minutes to dissolve the Avanafil.

    • Make up the volume to 100 mL with the diluent.

    • Dilute 5 mL of this solution to 10 mL with the diluent to achieve a final concentration of 50 µg/mL.[5]

  • Validation Parameters:

    • Linearity: Assessed in the range of 5-100 µg/mL.[5]

    • Accuracy: Determined by the standard addition method at 110%, 120%, and 130% of the sample concentration.[5]

    • Precision: Evaluated by replicate injections of the standard solution (system precision) and sample solution (method precision).[5]

    • Robustness: The method's robustness was evaluated by intentionally varying chromatographic conditions such as the flow rate (±0.5 mL/min), detection wavelength (±2 nm), and column temperature (±2°C).[5]

LC-MS/MS Method for Pharmaceutical Preparations

This method offers higher sensitivity and is suitable for the determination of Avanafil at lower concentrations and in complex matrices.[1][2][3]

  • Chromatographic System:

    • Column: Chromolith® High Resolution RP-18e (100 × 4.6 mm)[1][2][3]

    • Mobile Phase: Gradient elution with a suitable mobile phase composition (specifics to be optimized based on the instrument).

    • Injection Volume: 0.3 µL[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

    • Detection: Multiple Reaction Monitoring (MRM) mode[2]

  • Preparation of Standard and Sample Solutions:

    • Standard and sample solutions are prepared in a suitable diluent to fall within the linear range of the assay (150–6000 ng/mL).[1][2][3]

  • Validation Parameters:

    • Linearity: Established over the range of 150–6000 ng/mL.[1][2][3]

    • Accuracy: Recovery studies demonstrated accuracy of > 95%.[1][2][3]

    • Precision: RSD values were found to be less than 2.0%.[1][2][3]

    • Robustness: The method's robustness was tested by varying the mobile phase composition, pH, flow rate, and column temperature.[2] The retention times were most affected by changes in flow rate and the percentage of the organic phase in the mobile phase.[2]

Visualizing Method Robustness and Workflow

To better understand the relationships and processes involved in evaluating Avanafil quantification methods, the following diagrams are provided.

Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Execution of Validation Parameters cluster_Evaluation Evaluation & Reporting Method_Development Method Development & Optimization Protocol_Definition Validation Protocol Definition Method_Development->Protocol_Definition Specificity Specificity Protocol_Definition->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Acceptance_Criteria Comparison with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Validation Report Generation Acceptance_Criteria->Validation_Report

Caption: Workflow for Analytical Method Validation.

Method_Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS Avanafil_Quantification Avanafil Quantification HPLC_Node HPLC-UV Avanafil_Quantification->HPLC_Node LCMS_Node LC-MS/MS Avanafil_Quantification->LCMS_Node HPLC_Pros Pros: - Cost-effective - Widely available - Good for routine QC HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Lower sensitivity - Potential for matrix interference HPLC_Node->HPLC_Cons LCMS_Pros Pros: - High sensitivity & selectivity - Ideal for bioanalysis - Structural information LCMS_Node->LCMS_Pros LCMS_Cons Cons: - Higher cost & complexity - Matrix effects can be significant LCMS_Node->LCMS_Cons

Caption: Comparison of HPLC-UV and LC-MS/MS Methods.

References

A Researcher's Guide: Selecting an Internal Standard for Avanafil Quantification—Avanafil-d4 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil, the selection of an appropriate internal standard (IS) is a cornerstone for developing a robust, accurate, and precise analytical method. An internal standard is essential for correcting variability throughout the analytical process, including sample extraction, chromatographic injection, and mass spectrometric detection. The primary candidates for an IS are a stable isotope-labeled (SIL) version of the analyte, such as Avanafil-d4, or a structural analog.

This guide provides an objective comparison of these two approaches, supported by established principles in analytical chemistry and data from validated bioanalytical methods, to assist researchers in making an informed decision for their studies.

The Gold Standard: this compound (Stable Isotope-Labeled IS)

A stable isotope-labeled internal standard, like this compound, is widely considered the "gold standard" for quantitative mass spectrometry. Its physicochemical properties are nearly identical to Avanafil, ensuring it behaves similarly during sample preparation and analysis. The key advantage is that a SIL IS co-elutes with the analyte, meaning it experiences the same degree of ion suppression or enhancement in the mass spectrometer—a phenomenon known as the matrix effect. This co-elution provides the most effective normalization, leading to superior accuracy and precision.

The Alternative: Structural Analog IS

A structural analog is a compound that is chemically similar but not identical to the analyte. For Avanafil, a potential structural analog could be another PDE5 inhibitor, such as Tadalafil or Valsartan, which have been used as internal standards in published Avanafil assays. This approach can be more cost-effective and readily available than a custom-synthesized SIL standard. However, differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, which may not perfectly mimic the analyte and could compromise data quality if not thoroughly validated.

Performance Comparison: this compound vs. Structural Analog

While direct head-to-head studies for Avanafil are not prevalent in the reviewed literature, the following table summarizes the expected performance based on well-established principles of internal standard selection in LC-MS/MS bioanalysis.

Validation Parameter This compound (Deuterated IS) Structural Analog IS (e.g., Tadalafil) Rationale
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99Both can achieve excellent linearity, but SIL standards often yield more consistent and reliable curve fits.
Accuracy (% Bias) High (typically within ±5%)Good (typically within ±15%)This compound more effectively corrects for matrix effects and recovery losses, resulting in lower bias.
Precision (% RSD) High (typically ≤5%)Good (typically ≤15%)The superior ability of a SIL IS to track variability leads to lower relative standard deviation.
Matrix Effect Excellent CompensationVariable CompensationAs a co-eluting standard, this compound experiences the same matrix effects as Avanafil, providing optimal correction.
Extraction Recovery Nearly Identical to AnalyteMay Differ from AnalyteMinor structural differences can alter partitioning and recovery during sample preparation.
Regulatory Acceptance Preferred by agencies like EMAAcceptable, but requires more rigorous validation to prove suitability.SIL standards are recognized for providing higher quality data, which is critical for regulatory submissions.

Experimental Protocols

Below is a representative experimental protocol for a validated LC-MS/MS method for the quantification of Avanafil in human plasma. The protocol highlights the use of an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or a structural analog like Tadalafil at a fixed concentration).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a 5 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: Agilent 6460 Liquid Chromatography system or equivalent.

  • Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm).

  • Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water : Acetonitrile (60:40, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Run Time: 6 minutes.

Mass Spectrometry Conditions
  • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI).

  • Ionization Mode: ESI Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Avanafil: m/z 484.2 → 350.1 (Quantifier), 484.2 → 279.1 (Qualifier)

    • This compound (Hypothetical): m/z 488.2 → 354.1

    • Tadalafil (as Structural Analog IS): m/z 390.1 → 268.1

  • Key Parameters (can be optimized):

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 300°C.

    • Collision Energy: Optimized for each transition (e.g., 28 V for Avanafil).

Visualizing Pathways and Processes

To better understand the context of Avanafil analysis, the following diagrams illustrate its mechanism of action and the analytical workflow.

Avanafil_Mechanism_of_Action cluster_0 Physiological Process cluster_1 Pharmacological Intervention Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO GC Guanylate Cyclase (Activated) NO->GC cGMP cGMP (Increased) GC->cGMP GTP GTP GTP->GC Relax Smooth Muscle Relaxation cGMP->Relax Degradation cGMP Degradation (to 5'-GMP) cGMP->Degradation Hydrolysis Erection Erection Relax->Erection Avanafil Avanafil PDE5 PDE5 Enzyme Avanafil->PDE5 Inhibits PDE5->Degradation

Caption: Avanafil's mechanism as a PDE5 inhibitor.

Bioanalytical_Workflow start Start: Plasma Sample add_is Spike with Internal Standard (this compound or Structural Analog) start->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute inject LC-MS/MS Injection & Analysis reconstitute->inject process Data Processing (Analyte/IS Peak Area Ratio) inject->process quantify Quantification (vs. Calibration Curve) process->quantify end Final Concentration quantify->end

Caption: General workflow for Avanafil quantification in plasma.

IS_Comparison cluster_SIL This compound (SIL IS) cluster_Analog Structural Analog IS title Internal Standard Selection for Avanafil cluster_SIL cluster_SIL cluster_Analog cluster_Analog sil_pro1 ✓ High Accuracy & Precision sil_pro2 ✓ Co-elutes with Analyte sil_pro3 ✓ Best Matrix Effect Correction sil_pro4 ✓ Preferred by Regulators sil_con1 ✗ Higher Cost sil_con2 ✗ Custom Synthesis May Be Needed ana_pro1 ✓ Lower Cost ana_pro2 ✓ More Readily Available ana_con1 ✗ Different Retention Time ana_con2 ✗ Incomplete Matrix Correction ana_con3 ✗ Variable Extraction Recovery ana_con4 ✗ Requires Extensive Validation

Caption: Comparison of SIL vs. Structural Analog IS.

Conclusion and Recommendation

The choice of an internal standard profoundly impacts the quality of bioanalytical data. For the quantification of Avanafil, a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. It provides the most accurate and precise data by effectively compensating for analytical variability, especially matrix effects. This level of reliability is critical for regulated studies such as pharmacokinetic and bioequivalence trials.

While a structural analog may be a viable option for early-stage research or when a SIL IS is not available, its use requires extensive and rigorous validation to demonstrate that it can adequately control for analytical variability. Researchers must carefully evaluate potential differences in extraction recovery, chromatographic behavior, and ionization response. For applications demanding the highest level of data integrity and regulatory compliance, the investment in this compound is strongly justified.

Safety Operating Guide

Avanafil-d4: A Guide to Proper Disposal in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Avanafil-d4, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with institutional safety standards and regulatory compliance.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for Avanafil serves as a reliable reference for its hazard profile. Avanafil is classified as a hazardous substance with the following primary risks:

  • Skin Irritation: May cause irritation upon contact with the skin.[1][2][3]

  • Eye Irritation: Can cause serious irritation to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]

  • Aquatic Toxicity: A metabolite of Avanafil is known to be very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[4]

The presence of deuterium isotopes in this compound is unlikely to alter these fundamental hazardous properties. Therefore, it must be handled with the same level of caution as the parent compound.

Personal Protective Equipment (PPE)

To mitigate exposure risks, all personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE).

PPE CategoryRecommended Specifications
Hand Protection Chemically resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Protection To be used in a well-ventilated area. For bulk quantities or potential for aerosolization, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[2][5][6]

1. Waste Identification and Segregation:

  • Characterize this compound waste as a hazardous chemical/pharmaceutical waste.

  • Segregate it from non-hazardous waste streams at the point of generation.

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Irritant," "Ecotoxic").

3. On-site Accumulation and Storage:

  • Store the waste container in a designated and secure Satellite Accumulation Area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

4. Final Disposal:

  • Do not dispose of this compound in the regular trash or down the drain. [1][3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

  • The EHS department will coordinate with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in a compliant manner.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain and clean up the spill using a chemical spill kit.

  • All materials used for the cleanup must be collected and disposed of as hazardous waste in the designated this compound waste container.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

Avanafil_Disposal_Workflow Start Generation of This compound Waste Identify Identify as Hazardous Waste Start->Identify Segregate Segregate Waste Identify->Segregate Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Pickup Store->ContactEHS VendorDisposal Disposal by Licensed Hazardous Waste Vendor ContactEHS->VendorDisposal End Maintain Disposal Records VendorDisposal->End

Caption: Logical workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.